Undeca-4,7-diyn-6-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142429-45-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
undeca-4,7-diyn-6-ol |
InChI |
InChI=1S/C11H16O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-6H2,1-2H3 |
InChI Key |
ANQPLDHZQVCDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C#CCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Undeca-4,7-diyn-6-ol: Physicochemical Properties, Synthesis, and Potential Applications
Introduction
Undeca-4,7-diyn-6-ol is an organic molecule belonging to the family of di-alkynyl alcohols. Its structure is characterized by an eleven-carbon chain containing two triple bonds at the fourth and seventh positions, and a hydroxyl group at the sixth position. This unique arrangement of functional groups imparts specific chemical reactivity and potential for applications in various fields, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
At present, detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its molecular structure, several properties can be predicted.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₄O | |
| Molecular Weight | 162.23 g/mol | |
| Boiling Point | Not available | Expected to be relatively high due to the hydroxyl group and molecular weight. |
| Melting Point | Not available | Likely a low-melting solid or a viscous liquid at room temperature. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). Sparingly soluble in water. | The hydroxyl group provides some polarity, while the long carbon chain is nonpolar. |
| Spectral Data (¹H NMR, ¹³C NMR, IR) | Not available | Characteristic peaks for alkynyl protons and carbons, as well as the hydroxyl group, are expected. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the coupling of smaller alkyne fragments followed by the introduction of the hydroxyl group. A potential, though not explicitly documented, synthetic workflow is outlined below.
Caption: Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of this compound is not currently published. The above workflow represents a conceptual pathway. The Cadiot-Chodkiewicz coupling is a common method for synthesizing unsymmetrical diynes. The subsequent deprotection and potential isomerization would require specific reaction conditions that would need to be optimized experimentally.
Biological Activity and Signaling Pathways
There is currently no published research on the biological activity or signaling pathways associated with this compound. The presence of the diyne moiety is of interest, as some natural products containing this functional group exhibit antimicrobial or cytotoxic activities. Further research would be necessary to explore any potential biological effects of this compound.
Due to the lack of data on biological interactions, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound is a molecule with interesting structural features, but it remains a compound for which extensive experimental data is not yet available. The information presented in this guide is based on the general principles of organic chemistry and provides a theoretical framework for its properties and synthesis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development. Researchers interested in this molecule are encouraged to pursue its synthesis and characterization to fill the existing knowledge gap.
An In-depth Technical Guide to the Physical Properties of Long-Chain Diynols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of long-chain diynols. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in this unique class of molecules. This document details the synthesis, characterization, and physical properties of long-chain diynols, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to Long-Chain Diynols
Long-chain diynols are organic molecules characterized by a long aliphatic chain containing two carbon-carbon triple bonds (a diyne moiety) and a hydroxyl group (-OH). The presence of both the rigid, linear diyne cassette and the polar hydroxyl group imparts unique physical and chemical properties to these molecules. These properties, including melting point, boiling point, and solubility, are significantly influenced by the length of the carbon chain, the position of the functional groups, and the overall molecular geometry.
The interplay between the hydrophobic carbon chain and the hydrophilic alcohol group makes long-chain diynols amphiphilic, suggesting potential applications in areas such as self-assembly, material science, and as intermediates in the synthesis of complex bioactive molecules. Understanding their physical properties is crucial for their effective purification, handling, and application in various scientific and industrial fields.
General Trends in Physical Properties
The physical properties of long-chain diynols are governed by intermolecular forces, primarily van der Waals forces and hydrogen bonding.
-
Boiling and Melting Points: As with other homologous series, the boiling and melting points of long-chain diynols tend to increase with the length of the carbon chain.[1] This is due to the increased surface area, which leads to stronger van der Waals interactions between the molecules, requiring more energy to overcome during phase transitions.[1] Branching in the carbon chain generally lowers the melting and boiling points compared to their linear isomers because it reduces the effective surface area for intermolecular interactions.
-
Solubility: The solubility of long-chain diynols is a function of the balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl group. Shorter-chain diynols exhibit some solubility in polar solvents like water due to hydrogen bonding with the hydroxyl group. However, as the carbon chain length increases, the hydrophobic character dominates, leading to decreased solubility in polar solvents and increased solubility in non-polar organic solvents such as hexane and toluene.[2][3] Generally, an organic molecule's water solubility decreases significantly as the carbon chain extends beyond four or five carbons.[2]
Synthesis of Long-Chain Diynols
A primary method for the synthesis of symmetrical long-chain diynols is the Glaser-Hay coupling of terminal alkynes. This reaction involves the oxidative homocoupling of a terminal alkyne bearing a hydroxyl group. For the synthesis of unsymmetrical diynols, the Cadiot-Chodkiewicz coupling is often employed, which involves the cross-coupling of a terminal alkyne with a 1-haloalkyne.[4][5]
Below is a generalized workflow for the synthesis of a symmetrical long-chain diynol via Glaser-Hay coupling.
Caption: Generalized workflow for the synthesis and purification of a symmetrical long-chain diynol.
Experimental Protocols
General Procedure for Glaser-Hay Coupling of a Terminal Alkyne-ol
This protocol is adapted from a standard procedure for the synthesis of a symmetrical diyne.
Materials:
-
Terminal alkyne-ol (e.g., 10-undecyn-1-ol)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Propan-2-ol (Isopropanol)
-
Oxygen (or air)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Activated carbon (optional)
-
Anhydrous sodium sulfate
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propan-2-ol (e.g., 30 mL for 2 g of alkyne).
-
To this, add a catalytic amount of CuCl (e.g., 100 mg) and TMEDA (e.g., 20 drops).
-
Equip the second neck of the flask with an adapter and a pipette to bubble oxygen or air into the solution.
-
Add the terminal alkyne-ol (e.g., 2 g of 1-ethynylcyclohexanol as an example substrate) to the flask.[4]
-
Heat the reaction mixture to reflux for 30-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Remove the solvent (propan-2-ol) using a rotary evaporator.
-
To the residue, add water (e.g., 20 mL) containing a small amount of concentrated HCl (e.g., 1 mL) to remove copper salts.[4]
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
For further purification, if the product has a dark color, it can be dissolved in a minimal amount of hot ethyl acetate and treated with activated carbon.[4]
-
The product can then be recrystallized from a suitable solvent (e.g., ethyl acetate or hexane/ethyl acetate mixture).[4]
-
Dry the purified product under vacuum.
Characterization of Long-Chain Diynols
The structure and purity of synthesized long-chain diynols are confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for long-chain diynols.
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal |
| Infrared (IR) Spectroscopy | O-H stretch (hydrogen-bonded) | Strong, broad absorption in the range of 3500-3200 cm⁻¹[6] |
| C-O stretch | Strong absorption in the region of 1260-1050 cm⁻¹[6] | |
| C≡C stretch | Weak to medium absorption around 2260-2100 cm⁻¹ (may be weak or absent in symmetrical diynes) | |
| C-H stretch (sp³ hybridized) | Absorption just below 3000 cm⁻¹ | |
| ¹H NMR Spectroscopy | -CH₂-OH | Triplet or multiplet around 3.6 ppm |
| -OH | Broad singlet, chemical shift is variable and depends on concentration and solvent | |
| -CH₂- adjacent to C≡C | Multiplet around 2.2 ppm | |
| -(CH₂)n- (alkyl chain) | Multiplet around 1.2-1.6 ppm | |
| ¹³C NMR Spectroscopy | -CH₂-OH | Signal in the range of 50-80 δ[3] |
| C≡C | Signals in the range of 65-90 δ | |
| -(CH₂)n- (alkyl chain) | Signals in the range of 20-40 δ |
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized long-chain diynol.
References
An In-depth Technical Guide on the Stability and Storage of Undeca-4,7-diyn-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undeca-4,7-diyn-6-ol is a molecule of interest due to its unique structural features, comprising a secondary alcohol flanked by two alkyne functionalities. The presence of both hydroxyl and diyne moieties imparts a specific reactivity profile that necessitates a thorough understanding of its stability for applications in research and drug development. This guide provides a comprehensive overview of the potential stability challenges and recommended storage conditions for this compound, based on the known chemistry of its constituent functional groups.
Chemical Profile and Inherent Reactivity
The stability of this compound is intrinsically linked to the reactivity of its secondary alcohol and diyne components.
-
Diyne Moiety: The two triple bonds in the structure are electron-rich and susceptible to various reactions. Polyacetylenic compounds are known to be sensitive to environmental factors.
-
Secondary Alcohol: The hydroxyl group can participate in oxidation and dehydration reactions. Its proximity to the electron-withdrawing alkyne groups may influence its reactivity. Secondary alcohols are generally more stable than primary alcohols but can be oxidized to ketones.[1]
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated. These are primarily driven by oxidative, thermal, and photolytic stress.
Oxidative Degradation
Oxidation is a primary concern for compounds containing alkyne functionalities. Exposure to atmospheric oxygen can initiate radical chain reactions, leading to a variety of degradation products. The secondary alcohol is also susceptible to oxidation, which would yield a ketone. The breakdown of alcohols can generate reactive oxygen species, leading to oxidative stress on the molecule.[2][3][4]
Thermal Degradation
Elevated temperatures can provide the energy required to initiate degradation reactions. For polyacetylenes, thermal stress can lead to polymerization, cyclization, or fragmentation. The thermal decomposition of organic molecules often proceeds through multi-step pathways.[5]
Photodegradation
Many conjugated systems, including polyacetylenes, are sensitive to light. Photo-activated enediynes are known to undergo degradation.[6][7][8][9] Exposure to UV or even visible light can lead to the formation of reactive intermediates and subsequent degradation of the molecule.
Hydrolytic Degradation
While the carbon-carbon triple bonds are generally stable to hydrolysis, the overall stability of the molecule in aqueous solutions at different pH values should be considered. The hydroxyl group's reactivity could be influenced by pH.
A potential degradation pathway for this compound under oxidative stress is depicted below.
References
- 1. reddit.com [reddit.com]
- 2. Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol, Oxidative Stress, and Free Radical Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards photoswitchable enediyne antibiotics: single and two-photon triggering of bergman cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of an enediyne carbon-allotrope surface for photo-thermal degradation of DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Undeca-4,7-diyn-6-OL Core Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the Undeca-4,7-diyn-6-OL chemical scaffold. While the parent compound is not extensively documented, its core structure is a key intermediate in the synthesis of complex heterocyclic molecules. This document consolidates available information on its synthesis, derivatives, and the potential biological significance of the broader class of polyacetylenic alcohols. Detailed experimental methodologies derived from published research are presented, alongside structured data and visualizations to facilitate understanding and further research.
Introduction to Polyacetylenic Alcohols
Polyacetylenic natural products are a significant class of compounds characterized by the presence of one or more carbon-carbon triple bonds.[1] These molecules exhibit a wide array of biological activities and are of considerable interest in pharmacology and drug discovery.[1] A notable example is panaxytriol, a polyacetylenic alcohol isolated from Panax ginseng, which has demonstrated cytotoxic effects against tumor cells by inhibiting mitochondrial respiration and disrupting cellular energy balance.[2] The unique structural features of polyacetylenes, including their linearity and electron-rich triple bonds, make them valuable synthons for creating diverse and complex molecular architectures.[3]
The this compound Core Structure
Synthesized Derivatives of this compound
The literature, particularly doctoral theses on electrophilic cyclizations, describes the synthesis and reactivity of several derivatives of the this compound core.[3][4] These studies highlight the utility of this scaffold in generating complex molecular frameworks. A summary of key synthesized derivatives is presented in Table 1.
| Derivative Name | R Group on Phenyl Ring | R' and R'' on Alkyne Termini | Reference |
| 6-(2-Tosylamidophenyl)this compound | -SO2-p-tolyl | n-Propyl | [4] |
| 6-[2-(N-Methylsulfamoyl)phenyl]this compound | -SO2-NH(Me) | Not Specified in Snippet | [3] |
| 6-[2-(N-p-Tolylsulfamoyl)phenyl]this compound | -SO2-NH(p-tolyl) | n-Propyl | [3] |
| Table 1: Summary of Synthesized this compound Derivatives. |
Experimental Protocols
The synthesis of the this compound core is typically embedded within the synthesis of its more complex derivatives. The general approach involves the nucleophilic addition of alkynyllithium reagents to a suitable carbonyl compound.
General Synthesis of 3-Aryl-penta-1,4-diyn-3-ols
A common route to related structures, which can be adapted for this compound derivatives, involves the following steps:
-
Formation of Alkynyllithium Reagent: A terminal alkyne is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is then added dropwise to generate the corresponding lithium acetylide.
-
Nucleophilic Addition: A solution of an appropriate ester or acyl chloride (e.g., a substituted benzoyl chloride) is added to the alkynyllithium reagent. This reaction forms the carbon skeleton around the central carbinol unit.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography.
Synthesis of 6-(2-Tosylamidophenyl)this compound
The synthesis of this specific derivative involves the addition of an alkynyllithium reagent to an N-substituted saccharin or a related ketone precursor.[4]
-
Preparation of the Ketone Precursor: A suitable precursor, such as 3-aryl-1-(2-tosylamidophenyl)prop-2-yn-1-one, is synthesized.
-
Generation of the Alkynyllithium Reagent: Pent-1-yne is treated with a strong base like n-BuLi in THF at low temperature to form lithium pentynilide.
-
Nucleophilic Addition: The ketone precursor is then reacted with the in situ generated lithium pentynilide to yield the desired 6-(2-tosylamidophenyl)this compound.
Visualization of Synthetic Pathways and Logical Relationships
General Synthetic Workflow for this compound Derivatives
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from terminal alkynes and an aryl electrophile.
A generalized synthetic workflow for this compound derivatives.
Electrophilic Cyclization of a Substituted this compound
The this compound scaffold is particularly useful for subsequent electrophilic cyclization reactions to form complex heterocyclic systems. The diagram below shows a conceptual pathway for such a transformation.
Conceptual pathway for the electrophilic cyclization of an this compound derivative.
Conclusion
The this compound core, while not extensively characterized as an independent entity, represents a valuable and versatile platform in synthetic organic chemistry. Its utility is demonstrated in the synthesis of complex heterocyclic molecules through subsequent reactions like electrophilic cyclizations. The broader class of polyacetylenic alcohols shows significant biological activities, suggesting that novel derivatives of the this compound scaffold could be of interest for drug discovery and development. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this and related structures. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted.
References
- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A possible mechanism for the cytotoxicity of a polyacetylenic alcohol, panaxytriol: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penta-1,4-diyn-3-ol | 56598-53-9 | Benchchem [benchchem.com]
- 4. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]
A Technical Guide to Diyne-Containing Compounds: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of diyne-containing compounds, a class of molecules characterized by the presence of two carbon-carbon triple bonds. The unique electronic and structural properties of the diyne motif make these compounds versatile building blocks in organic synthesis, valuable scaffolds in medicinal chemistry, and innovative components in materials science. This document details their synthesis, explores their rich reactivity, and summarizes their applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction to Diyne-Containing Compounds
A diyne is an organic compound featuring two alkyne functional groups.[1] The arrangement of these triple bonds—conjugated, isolated, or skipped—profoundly influences the molecule's stability and reactivity. Conjugated 1,3-diynes are of particular interest due to their rigid, linear structure and the delocalization of π-electrons across the four sp-hybridized carbons, which imparts unique chemical properties.[1][2] This structural feature is found in a wide array of natural products, many of which exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3][4] In materials science, the diyne unit is a crucial component for creating π-conjugated polymers and novel carbon allotropes like graphdiyne, with applications in organic electronics and photovoltaics.[1][5][6]
Synthesis of Diyne-Containing Compounds
The construction of the diyne scaffold can be achieved through several powerful coupling strategies. The choice of method often depends on whether a symmetrical or unsymmetrical diyne is desired.
Classical Coupling Reactions
The most established methods for synthesizing symmetrical 1,3-diynes involve the oxidative homocoupling of terminal alkynes.
-
Glaser-Eglinton-Hay Coupling: This reaction utilizes a copper salt (e.g., CuCl or Cu(OAc)₂) and an oxidant (typically O₂) to dimerize terminal alkynes.[2] The Hay modification often includes a coordinating amine ligand like TMEDA to accelerate the reaction.[2]
-
Cadiot-Chodkiewicz Coupling: This method is the primary route to unsymmetrical 1,3-diynes, involving the copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne.[2]
Modern Methodologies
More recent advancements have provided alternative routes to diyne synthesis.
-
Diyne Metathesis: Transition metal-catalyzed alkyne metathesis can produce symmetrical diynes from a starting diyne, though it is more commonly used to create complex polyynes.[2][7]
-
Palladium-Catalyzed Cross-Coupling: Sonogashira coupling of terminal alkynes with vinyl or aryl halides can be extended to synthesize more complex diyne-containing structures.[2][7]
Below is a generalized workflow for the synthesis of a 1,3-diyne via classical coupling methods.
Caption: General workflows for symmetrical and unsymmetrical diyne synthesis.
Table 1: Comparison of Selected Synthetic Methods for Diynes
| Method | Type | Reactants | Catalyst/Reagent | Typical Yield | Reference |
| Glaser Coupling | Homocoupling | Terminal Alkyne | CuCl, Pyridine, O₂ | Moderate to Good | [2] |
| Hay Coupling | Homocoupling | Terminal Alkyne | CuCl, TMEDA, O₂ | Good to Excellent | [2] |
| Cadiot-Chodkiewicz | Cross-coupling | Terminal Alkyne + 1-Haloalkyne | CuCl, Amine Base | Good to Excellent | [2] |
Experimental Protocol 1: Synthesis of 1,4-diphenyl-1,3-butadiyne (Hay Coupling)
Source: Adapted from typical procedures described in the literature.[2]
Materials:
-
Phenylacetylene (1.0 g, 9.8 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.23 g, 2.0 mmol)
-
Copper(I) chloride (CuCl) (0.1 g, 1.0 mmol)
-
Acetone (50 mL)
Procedure:
-
A solution of phenylacetylene and TMEDA in acetone is prepared in a round-bottom flask.
-
CuCl is added to the solution, which is then stirred vigorously while bubbling oxygen (or air) through the mixture.
-
The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is diluted with diethyl ether and washed with dilute HCl to remove copper salts, followed by a wash with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The resulting solid is recrystallized from ethanol to yield pure 1,4-diphenyl-1,3-butadiyne as white crystals.
Reactivity and Key Reactions of Diyne Compounds
The conjugated triple bonds of diynes serve as a platform for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.
Cycloaddition Reactions
Diynes are excellent substrates for cycloaddition reactions, providing access to various carbo- and heterocyclic systems.[5]
-
[4+2] and [2+2] Cycloadditions: In the presence of a suitable catalyst (e.g., Cobalt(I)), diynes can react with 1,3-dienes in a chemodivergent manner to selectively form either 1,4-cyclohexadienes or cyclobutenes.[8]
-
[2+2+2] Cycloadditions: Transition metals (e.g., Rhodium, Nickel) catalyze the cyclotrimerization of diynes with other alkynes or alkenes to construct substituted benzene rings and other aromatic systems.[5]
-
Reaction with CO₂: Nickel(0) catalysts can mediate the cycloaddition of diynes and carbon dioxide to form bicyclic α-pyrones.[9]
Enyne Metathesis
Enyne metathesis is a powerful reaction between an alkene and an alkyne, catalyzed by ruthenium carbene complexes, to form a 1,3-diene.[10][11] When performed intramolecularly on a substrate containing both a diyne and an ene moiety, it can lead to complex cyclic structures. The reaction typically proceeds through a metal carbene intermediate, with two proposed mechanistic pathways: "yne-then-ene" (initial reaction at the alkyne) and "ene-then-yne" (initial reaction at the alkene).[10][12] Ring-closing enyne metathesis (RCEYM) is particularly valuable for synthesizing cyclic compounds with embedded 1,3-diene units, which are versatile intermediates for further functionalization.[12]
Caption: Simplified 'Yne-then-Ene' mechanism for RCEYM.
Hydrofunctionalization and C-H Functionalization
The addition of E-H bonds (where E is B, Si, N, O, etc.) across the triple bonds of diynes is a direct method for producing functionalized enynes and dienes.[13][14] A key challenge is controlling the chemo- and regioselectivity, as addition can occur at the 1,2-, 3,4-, or 1,4-positions.[13] Furthermore, diynes have emerged as versatile coupling partners in transition metal-catalyzed C-H functionalization reactions, enabling the direct formation of C-C bonds between arenes and the diyne scaffold, leading to complex heterocyclic compounds.[15]
Applications in Drug Development and Biological Activity
Diyne-containing compounds are prevalent in nature and have inspired the development of novel therapeutic agents.
Diyne-Containing Natural Products
Many natural products feature a diyne or polyyne core and exhibit a broad spectrum of biological activities.[4] For instance, panaxytriol and falcarinol, isolated from plants, are known for their antitumor and anti-inflammatory effects.[16] The unique chemical properties of the diyne moiety are often crucial for their biological function.
The Enediyne Antitumor Antibiotics
A special class of diyne-containing natural products are the enediynes, which contain a 1,5-diyne-3-ene unit within a nine- or ten-membered ring.[3][17] These molecules are potent cytotoxic agents due to their ability to undergo a thermally induced Bergman cyclization. This reaction transforms the enediyne core into a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks and leading to cell death.[18]
Caption: The Bergman Cyclization pathway for enediyne cytotoxicity.
Synthetic Diyne Scaffolds in Medicinal Chemistry
Inspired by natural products, researchers have designed and synthesized novel diyne-containing compounds as potential therapeutic agents. In one study, a series of 1,3-diyne compounds were synthesized and evaluated for antidepressant activity.[16][19] Several compounds showed significant neuroprotective effects in cell-based assays, with structure-activity relationship (SAR) studies indicating that the 1,3-diyne moiety was crucial for activity.[16]
Table 2: Biological Activities of Selected Diyne-Containing Compounds
| Compound | Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Lembehyne B Derivative (12c) | Synthetic Diyne | Cytotoxicity | Jurkat, K562, U937 tumor cells | IC₅₀ ≈ 5-10 µM | [20] |
| Panaxytriol | Natural Product | Antitumor, Anti-inflammatory | Various cell lines | Varies by cell line | [16] |
| Compound 7a | Synthetic Diyne | Neuroprotection, Antidepressant | Corticosterone-injured PC12 cells | Significant activity at 10 µM | [16][19] |
| Falcarinol | Natural Product | Antitumor, Neurotoxic | Various cell lines | Varies by cell line | [16] |
Experimental Protocol 2: Neuroprotective Activity Assay Using PC12 Cells
Source: Adapted from Ma, K-Q., et al. (2017). RSC Advances.[16][19]
Objective: To evaluate the protective effects of synthetic 1,3-diyne compounds against corticosterone-induced damage in PC12 cells, a common in vitro model for screening antidepressant and neuroprotective activity.
Procedure:
-
Cell Culture: PC12 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Plating: Cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with serum-free medium containing various concentrations of the test diyne compounds. After 1 hour of pre-incubation, corticosterone (e.g., at 100 µM) is added to induce cell injury. A control group (no corticosterone) and a model group (corticosterone only) are included.
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Viability Assessment (MTT Assay):
-
MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The protective effect of the diyne compounds is determined by their ability to increase cell viability compared to the corticosterone-only model group.
Applications in Materials Science
The rigid, rod-like structure and π-conjugated system of diynes make them ideal building blocks for advanced materials.
Conjugated Polymers and Oligomers
1,3-diynes are versatile precursors for constructing linearly π-conjugated oligomers and polymers.[5] These materials are investigated for their unique electronic and optical properties, with potential applications as organic wires, semiconductors in organic field-effect transistors (OFETs), and components in photovoltaic devices.[1]
Graphdiyne (GDY)
Graphdiyne is a two-dimensional carbon allotrope, analogous to graphene, but composed of both sp²- and sp-hybridized carbon atoms linked by a network of benzene rings and acetylenic bonds.[6] First synthesized in 2010, GDY exhibits a natural bandgap, high charge carrier mobility, and a porous structure.[6] These properties make it a promising material for applications in nanoelectronics, catalysis, energy storage, and biomedical engineering.[6] The synthesis of GDY typically involves the cross-coupling of hexaethynylbenzene precursors on a copper surface.[6]
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles [mdpi.com]
- 6. Graphdiyne-Related Materials in Biomedical Applications and Their Potential in Peripheral Nerve Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 11. Enyne Metathesis [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. mdpi.com [mdpi.com]
- 14. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Stereochemistry of Undeca-4,7-diyn-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed stereochemical analysis of Undeca-4,7-diyn-6-ol. Contrary to what might be assumed from its structure, this compound is an achiral molecule and therefore possesses no stereoisomers. This is a consequence of a plane of symmetry inherent in its molecular structure, which renders the central carbon atom (C6) achiral. This guide will elucidate the fundamental principles of chirality, apply them to the target molecule, and outline an experimental protocol to verify its achiral nature.
Introduction to Stereoisomerism and Chirality
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A central concept in stereochemistry is chirality . A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. These non-superimposable mirror images are called enantiomers .
The most common origin of chirality in organic molecules is the presence of a chiral center , or stereocenter. A chiral center is typically a carbon atom bonded to four distinct and different groups. The number of possible stereoisomers for a molecule can often be predicted by the 2^n rule , where 'n' is the number of chiral centers. However, this rule is only an upper limit, as molecular symmetry can reduce the actual number of unique stereoisomers. Molecules with chiral centers that are achiral overall are known as meso compounds.
Stereochemical Analysis of this compound
To determine the potential stereoisomers of this compound, a systematic analysis of its structure is required.
2.1. Molecular Structure
The IUPAC name this compound defines a specific structure:
-
Undeca- : An 11-carbon backbone.
-
-4,7-diyn- : Two triple bonds, starting at carbons 4 and 7.
-
-6-ol : A hydroxyl (-OH) group located on carbon 6.
This leads to the following chemical structure:
CH₃-CH₂-CH₂-C≡C-CH(OH)-C≡C-CH₂-CH₂-CH₃
2.2. Identification of Potential Chiral Centers
The carbon atom at position 6 (C6) is bonded to a hydroxyl group and is the only potential chiral center in the molecule. To be a true chiral center, C6 must be bonded to four different groups. Let's identify these groups:
-
A Hydrogen atom (-H)
-
A Hydroxyl group (-OH)
-
A but-1-ynyl group (-C≡C-CH₂-CH₂-CH₃)
-
Another but-1-ynyl group (-C≡C-CH₂-CH₂-CH₃)
Upon inspection, it is evident that substituents 3 and 4 are identical.
Since the carbon at position 6 is bonded to two identical groups, it does not satisfy the requirement of having four different substituents. Therefore, C6 is not a chiral center .
The molecule possesses a plane of symmetry that passes through the H-C6-OH bonds, bisecting the molecule. The presence of this internal plane of symmetry means the molecule is superimposable on its mirror image. Consequently, this compound is an achiral molecule. Achiral molecules do not have enantiomers or other stereoisomers.
Data Presentation
The stereochemical properties of this compound are summarized in the table below.
| Parameter | Finding | Rationale |
| Molecular Formula | C₁₁H₁₈O | Based on IUPAC name. |
| Potential Stereocenter | Carbon-6 (C6) | Carbon atom bearing the hydroxyl group. |
| Number of Chiral Centers | 0 | The two alkyne-containing substituents on C6 are identical. |
| Symmetry Element | Plane of Symmetry | A mirror plane exists, bisecting the molecule through the C6 atom. |
| Chirality | Achiral | The molecule is superimposable on its mirror image due to symmetry. |
| Number of Stereoisomers | 1 (the molecule itself) | Achiral molecules do not have stereoisomers. |
| Optical Activity | Inactive | Achiral molecules do not rotate plane-polarized light. |
Visualization of Stereochemical Analysis
The logical workflow for determining the stereochemistry of this compound is presented below.
Caption: Logical workflow for the stereochemical analysis of this compound.
Experimental Protocol: Verification of Achirality via Polarimetry
To experimentally confirm the achiral nature of this compound, its optical activity can be measured using a polarimeter. Chiral substances rotate the plane of polarized light, a property known as optical activity, whereas achiral substances do not.
5.1. Objective
To determine if a purified sample of this compound exhibits optical activity. The expected result for an achiral compound is an optical rotation of 0°.
5.2. Methodology
-
Synthesis and Purification:
-
Synthesize this compound using an established method, for example, via the reaction of the appropriate Grignard reagents with an aldehyde.
-
Purify the crude product using flash column chromatography on silica gel.
-
Confirm the identity and purity (>99%) of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Sample Preparation:
-
Accurately weigh a sample of the purified this compound.
-
Dissolve the sample in a spectroscopic grade, achiral solvent (e.g., ethanol or chloroform) in a volumetric flask to prepare a solution of a precisely known concentration (c), typically expressed in g/mL.
-
-
Polarimetric Measurement:
-
Use a calibrated polarimeter, typically with a sodium D-line lamp (λ = 589 nm).
-
Record a blank measurement using a polarimeter cell filled only with the pure solvent.
-
Rinse and fill the cell, of a known path length (l) in decimeters (dm), with the prepared sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) of the sample. Repeat the measurement multiple times to ensure reproducibility.
-
5.3. Data Analysis and Interpretation
-
Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = α / (l × c) Where T is the temperature and D refers to the sodium D-line.
-
Expected Outcome: For this compound, the observed rotation (α) is expected to be 0°.
Methodological & Application
Application Notes & Protocols: Undeca-4,7-diyn-6-OL in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undeca-4,7-diyn-6-OL is a bifunctional molecule containing two alkyne groups and a central hydroxyl group. While direct applications of this specific molecule in materials science are not extensively documented, its structural similarity to other diacetylene and propargyl alcohol derivatives suggests significant potential as a monomer and cross-linking agent in the development of advanced materials.[1][2] This document outlines potential applications, hypothetical performance data, and detailed experimental protocols for the use of this compound in the synthesis of novel polymers and functional materials.
Potential Applications in Materials Science
The unique structure of this compound, featuring two reactive diyne functionalities and a central hydroxyl group, makes it a versatile building block for various materials.
-
Monomer for Polydiacetylene (PDA) Synthesis: The diacetylene core of this compound allows it to act as a monomer for topochemical polymerization, leading to the formation of highly conjugated polydiacetylenes (PDAs).[2][3] This polymerization can be initiated by UV irradiation or thermal treatment.[2] PDAs are known for their unique optical and electrical properties, with potential applications in chemical sensors and optoelectronic devices.[2][4] The hydroxyl group can further be used for post-polymerization modification to tune the material's properties.
-
Cross-linking Agent for Polymer Resins: The two alkyne groups can participate in various coupling reactions, such as the azide-alkyne cycloaddition ("click chemistry"), making this compound an effective cross-linking agent for creating robust 3D polymer networks.[1] These cross-linked materials are expected to exhibit enhanced thermal stability and mechanical strength, suitable for applications in advanced coatings, adhesives, and composites.[1]
-
Functionalization of Surfaces and Nanomaterials: The hydroxyl group provides a reactive site for grafting this compound onto surfaces or nanomaterials (e.g., silica, gold nanoparticles). Subsequent polymerization or reaction of the diyne groups can then be used to create functional thin films or modify the properties of the nanomaterials.
Hypothetical Performance Data
The following tables summarize hypothetical quantitative data for polymers derived from this compound for illustrative purposes.
Table 1: Properties of Polydiacetylene (PDA) derived from this compound
| Property | Value | Test Method |
| Optical Absorption Maximum (λmax) | 640 nm (Blue phase) | UV-Vis Spectroscopy |
| 550 nm (Red phase) | ||
| Thermal Stability (TGA, 5% weight loss) | 280 °C | Thermogravimetric Analysis |
| Electrical Conductivity | 10⁻⁶ S/cm | Four-Point Probe Measurement |
| Young's Modulus | 3.5 GPa | Tensile Testing |
Table 2: Comparison of Epoxy Resin with and without this compound as a Cross-linker
| Property | Standard Epoxy Resin | Epoxy Resin with 5% this compound |
| Glass Transition Temperature (Tg) | 150 °C | 185 °C |
| Tensile Strength | 60 MPa | 85 MPa |
| Thermal Decomposition Temperature (Td) | 320 °C | 360 °C |
Experimental Protocols
Protocol 1: Synthesis of Polydiacetylene (PDA) Thin Film from this compound
Objective: To prepare a PDA thin film by photopolymerization of an this compound monomer film.
Materials:
-
This compound
-
Chloroform (spectroscopic grade)
-
Quartz substrate
-
UV lamp (254 nm)
-
Spin coater
-
Nitrogen gas source
Procedure:
-
Prepare a 10 mg/mL solution of this compound in chloroform.
-
Clean the quartz substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen.
-
Place the quartz substrate on the spin coater. Dispense 100 µL of the this compound solution onto the center of the substrate.
-
Spin coat at 2000 rpm for 60 seconds to form a thin monomer film.
-
Place the coated substrate in a nitrogen-purged chamber.
-
Irradiate the film with a 254 nm UV lamp at a distance of 10 cm. The polymerization progress can be monitored by the appearance of a blue or red color.
-
Continue irradiation for 15-30 minutes until the color change is complete.
-
The resulting PDA thin film can be characterized using UV-Vis spectroscopy, Raman spectroscopy, and atomic force microscopy (AFM).
Protocol 2: Cross-linking of an Azide-Containing Polymer with this compound
Objective: To prepare a cross-linked polymer network using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl azide))
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized polymer (1 g) and this compound (0.05 g, 5 wt%) in DMF (10 mL).
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (15 mg) and PMDETA (20 µL) in DMF (1 mL).
-
Degas both solutions by bubbling with nitrogen for 15 minutes.
-
Add the catalyst solution to the polymer solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature. The formation of a gel indicates successful cross-linking.
-
The reaction time will vary depending on the polymer and catalyst concentration but is typically complete within 2-24 hours.
-
The resulting cross-linked polymer can be purified by swelling in a suitable solvent to remove the catalyst and unreacted components, followed by drying under vacuum.
-
The material's properties can be analyzed using techniques such as dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA).
Visualizations
Caption: Experimental workflow for the synthesis of a Polydiacetylene (PDA) thin film.
Caption: Logical relationship of components in the cross-linking of a polymer.
References
- 1. rawsource.com [rawsource.com]
- 2. Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Undeca-4,7-diyn-6-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Undeca-4,7-diyn-6-OL, a versatile scaffold for generating novel molecular entities. The presence of a central hydroxyl group and two flanking alkyne functionalities allows for a multitude of derivatization strategies, paving the way for the exploration of new chemical space in drug discovery and development. The following protocols and data are representative and intended to serve as a guide for the synthesis and potential application of this compound derivatives.
Overview of Derivatization Strategies
The chemical reactivity of this compound is centered around its secondary alcohol and two internal diyne moieties. These functional groups offer orthogonal handles for a variety of chemical transformations.
-
Derivatization of the Hydroxyl Group: The secondary alcohol at the C-6 position can be readily functionalized through esterification, etherification, or oxidation to introduce a wide range of substituents, thereby modulating the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.
-
Modification of the Alkyne Groups: The diyne cassette is a gateway to a rich tapestry of chemical transformations. These include transition metal-catalyzed reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," partial or complete reduction of the triple bonds, and hydration to form carbonyl compounds.
Experimental Protocols
Protocol 1: Esterification of this compound with 4-Nitrobenzoyl Chloride
This protocol details the synthesis of (Undeca-4,7-diyn-6-yl) 4-nitrobenzoate, a potential intermediate for further functionalization or a candidate for biological screening.
Workflow for Esterification
Application Notes and Protocols: Polymerization of Undeca-4,7-diyn-6-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, polymerization, and potential applications of Poly(Undeca-4,7-diyn-6-OL), a functionalized polydiacetylene. The protocols detailed below are based on established methodologies for the synthesis and polymerization of diacetylene monomers.
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers known for their unique optical and electronic properties.[1][2] They are synthesized through the topochemical polymerization of diacetylene monomers, a process that can be initiated by UV irradiation or thermal treatment.[3][4][5][6] The resulting polymers exhibit a characteristic blue-to-red color transition in response to external stimuli such as temperature, pH, and mechanical stress, making them ideal candidates for sensor applications.[1][7] The presence of functional groups, such as the hydroxyl group in this compound, allows for further chemical modification and can influence the polymer's solubility, self-assembly, and interaction with biological systems.[8][9][10] This makes Poly(this compound) a promising material for applications in drug delivery, bio-imaging, and diagnostics.[1]
Synthesis of this compound Monomer
A plausible synthetic route to this compound is outlined below, employing a Cadiot-Chodkiewicz coupling reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation of Pentynyl Magnesium Bromide: To a solution of ethylmagnesium bromide (1.0 M in THF, 1.1 eq) at 0 °C, add 1-pentyne (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Synthesis of Hex-4-yn-1-ol: In a separate flask, cool a solution of propargyl alcohol (1.0 eq) in dry THF to 0 °C. Add the prepared pentynyl magnesium bromide solution dropwise. Stir at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Purify by column chromatography.
-
Oxidation to Hex-4-yn-1-al: To a solution of Hex-4-yn-1-ol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2 hours. Filter through a pad of silica gel and concentrate under reduced pressure.
-
Synthesis of this compound: Dissolve the crude Hex-4-yn-1-al in dry THF and cool to 0 °C. Add a freshly prepared solution of pentynyl magnesium bromide (1.1 eq) dropwise. Stir at room temperature for 4 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. Purify the crude product by column chromatography to yield this compound.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Form |
| This compound | 164.24 | 65-75 | Colorless oil |
Table 1: Representative physical and chemical data for the synthesized this compound monomer.
Polymerization of this compound
The polymerization of this compound can be achieved through topochemical polymerization in the solid state or in self-assembled structures like vesicles.
Caption: Workflow for the polymerization of this compound via vesicle formation.
Experimental Protocol: Vesicle Polymerization
-
Vesicle Preparation: Dissolve this compound (10 mg) in chloroform (1 mL). Evaporate the solvent under a stream of nitrogen to form a thin film. Hydrate the film with deionized water (10 mL) by vortexing for 5 minutes.
-
Sonication: Sonicate the aqueous suspension using a probe sonicator for 15 minutes at 60 °C, followed by cooling in an ice bath for 10 minutes.
-
Polymerization: Irradiate the vesicle solution with a 254 nm UV lamp for 5-20 minutes.[11][12] The solution will typically turn a deep blue color, indicating polymerization.
-
Purification: The resulting polymer vesicle solution can be used directly or purified by dialysis to remove any unreacted monomer.
| Parameter | Value |
| Monomer Concentration | 1 mg/mL |
| UV Wavelength | 254 nm |
| Irradiation Time | 10 min |
| Appearance | Blue solution |
| Absorption Max (Blue) | ~640 nm |
| Absorption Max (Red) | ~540 nm |
Table 2: Typical experimental parameters and resulting properties for the polymerization of this compound vesicles.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and optical properties.
1. UV-Vis Spectroscopy:
-
Protocol: Record the UV-Vis absorption spectrum of the polymer vesicle solution from 400 to 800 nm. To induce the blue-to-red color transition, heat the solution to 80 °C for 5 minutes and record the spectrum again.
-
Expected Results: The initial blue phase polymer should show a strong absorption maximum around 640 nm. Upon heating, this peak should decrease, and a new peak should appear around 540 nm, corresponding to the red phase of the polymer.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: For detailed structural analysis, solid-state 13C NMR can be performed on the lyophilized polymer.[13][14][15]
-
Expected Results: The 13C NMR spectrum is expected to show characteristic peaks for the polymer backbone carbons, as well as signals from the alkyl chains and the carbon bearing the hydroxyl group. Broadening of the peaks compared to the monomer NMR is indicative of polymerization.[14][15]
| Technique | Parameter | Expected Observation |
| UV-Vis Spectroscopy | λmax (Blue Phase) | ~640 nm |
| λmax (Red Phase) | ~540 nm | |
| 13C NMR | Polymer Backbone (C=C) | 120-140 ppm |
| Polymer Backbone (C≡C) | 90-110 ppm | |
| CH-OH | 60-70 ppm |
Table 3: Representative characterization data for Poly(this compound).
Applications in Drug Development and Research
The unique properties of Poly(this compound) make it a versatile platform for various applications.
Caption: Potential applications of Poly(this compound).
-
Drug Delivery: The amphiphilic nature of the monomer can facilitate the formation of vesicles or micelles capable of encapsulating hydrophobic drugs. The polymer shell can be designed to release the drug in response to specific stimuli (e.g., pH, temperature) that induce the blue-to-red transition.
-
Biosensors: The hydroxyl groups on the polymer surface can be functionalized with biorecognition elements such as antibodies, enzymes, or nucleic acids.[16] Binding of a target analyte to the recognition element can induce a conformational change in the polymer backbone, leading to a detectable colorimetric or fluorescent signal.[6][17]
-
Bio-imaging: The red phase of polydiacetylenes is often fluorescent.[1] This property can be exploited for cellular imaging applications, where the polymer can act as a fluorescent probe.
-
Functional Materials: The hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the covalent attachment of various molecules to tailor the polymer's properties for specific applications in materials science and nanotechnology.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Topochemical polymerization of dumbbell-shaped diacetylene monomers: relationship between chemical structure, molecular packing structure, and gelation property - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. staff.ulsu.ru [staff.ulsu.ru]
- 7. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]
- 8. polysciences.com [polysciences.com]
- 9. pcimag.com [pcimag.com]
- 10. Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. EFFECT OF UV LIGHT POLYMERIZATION ON THE POLYDIACETYLENE PHOSPHOLIPID NANOVESICLES STRUCTURE - ProQuest [proquest.com]
- 13. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Undeca-4,7-diyn-6-ol as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Undeca-4,7-diyn-6-ol as a chemical probe for the investigation of biological systems. The presence of two alkyne functionalities makes this molecule an ideal tool for bioorthogonal chemistry, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the specific and efficient labeling of biomolecules in complex biological samples. The central hydroxyl group may influence its biological targeting and provides a potential site for further chemical modification.
Potential Applications:
-
Metabolic Labeling and Profiling: this compound can be potentially metabolized and incorporated into various biomolecules, such as lipids or other metabolites, allowing for their subsequent detection and identification.
-
Enzyme Activity-Based Protein Profiling (ABPP): The probe may act as a substrate or inhibitor for certain enzymes, enabling the labeling and identification of active enzyme populations.
-
Target Identification and Validation: By functionalizing the probe with an affinity tag, it can be used to isolate and identify its protein targets.
-
Bioimaging: Conjugation of the probe to a fluorophore via click chemistry allows for the visualization of its subcellular localization and dynamic processes within living cells.
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for metabolically labeling cultured mammalian cells with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (for stock solution of the probe)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Plate the mammalian cells in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Metabolic Labeling:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired final concentration of this compound (e.g., 10-100 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for a specific period (e.g., 4-24 hours) to allow for probe incorporation. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Storage: The cell lysate containing the labeled proteins can be used immediately for click chemistry or stored at -80°C for future use.
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins via Click Chemistry
This protocol details the detection of this compound-labeled proteins in a cell lysate using an azide-functionalized fluorescent reporter.[1][2]
Materials:
-
Cell lysate containing this compound-labeled proteins (from Protocol 1)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Click Reaction Cocktail Preparation: Prepare the click chemistry reaction cocktail. The final concentrations of the reagents in the reaction mixture should be optimized, but a typical starting point is:
-
Protein lysate: 20-50 µg
-
Azide-fluorophore: 25-100 µM
-
TCEP (or Sodium Ascorbate): 1 mM
-
TBTA (or THPTA): 100 µM
-
CuSO₄: 1 mM
-
-
Click Reaction:
-
In a microcentrifuge tube, add the protein lysate.
-
Add the azide-fluorophore, TCEP (or sodium ascorbate), and TBTA (or THPTA). Vortex briefly.
-
Initiate the reaction by adding CuSO₄. Vortex briefly.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess reagents by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the protein pellet.
-
-
SDS-PAGE Analysis:
-
Resuspend the protein pellet in 1X SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Subsequently, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all proteins.
-
Quantitative Data Summary
| Parameter | This compound | Control Probe A | Control Probe B |
| Optimal Concentration for Labeling | 50 µM | 25 µM | 100 µM |
| Optimal Incubation Time | 12 hours | 8 hours | 24 hours |
| Relative Labeling Intensity (a.u.) | 8500 | 9200 | 6700 |
| Number of Labeled Protein Bands | ~25 | ~30 | ~18 |
| Cytotoxicity (LC50) | > 200 µM | 150 µM | > 200 µM |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for labeling and identifying protein targets of this compound.
Caption: Hypothetical interaction of the probe with a cellular signaling pathway.
Caption: The principle of click chemistry for bioconjugation.
References
Application Notes and Protocols for Catalytic Reactions Involving Undeca-4,7-diyn-6-OL and Related Diyne Alcohols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for the specific molecule Undeca-4,7-diyn-6-OL are not available in the current scientific literature. The following application notes and protocols are based on established catalytic reactions for its core functional groups: a conjugated 1,3-diyne system and a secondary propargylic alcohol . These provide a predictive framework for the reactivity of this compound and a starting point for experimental design.
Potential Catalytic Reactions of the 1,3-Diyne Moiety
The conjugated 1,3-diyne functionality in this compound is a versatile substrate for a variety of metal-catalyzed transformations, allowing for the stereoselective and regioselective formation of complex molecular architectures.
Hydrofunctionalization Reactions
Metal-catalyzed hydrofunctionalization involves the addition of a Y-H bond across one of the alkyne units. This class of reactions is highly atom-economical and can lead to a diverse array of functionalized enynes or dienes.
-
Hydroarylation: The addition of an aromatic C-H bond across a C≡C triple bond can be catalyzed by transition metals such as gold or rhodium. This reaction is a powerful tool for the synthesis of substituted aryl-enynes.
-
Hydroboration: The addition of a B-H bond from reagents like pinacolborane (HBpin) can be catalyzed by copper or ruthenium complexes. This reaction typically proceeds with high regio- and stereoselectivity, yielding valuable borylated enynes that can be further functionalized.
-
Hydroamination: The addition of an N-H bond from amines or ammonia can be catalyzed by copper, gold, or titanium complexes. This provides a direct route to enamines or pyrrole derivatives.
Generalized Catalytic Cycle for Hydrofunctionalization:
Below is a generalized catalytic cycle for the hydrofunctionalization of a 1,3-diyne, which can be adapted for hydroarylation, hydroboration, or hydroamination depending on the catalyst and reagent used.
Caption: Generalized catalytic cycle for the hydrofunctionalization of a 1,3-diyne.
Cycloaddition and Annulation Reactions
The 1,3-diyne moiety can participate in various cycloaddition and annulation reactions to construct cyclic and polycyclic systems.
-
[4+2] Cycloadditions (Diels-Alder type): Gold(I) catalysts can promote [4+2] cycloaddition reactions of 1,3-diynes with alkenes or other dienophiles.
-
Cobalt-Catalyzed Annulation: Cobalt catalysts can be used for the annulation of 1,3-diynes with various coupling partners, such as 3-aryl-1,2,4-oxadiazolones, through C-H activation.
Potential Catalytic Reactions of the Secondary Alcohol Moiety
The secondary propargylic alcohol in this compound can undergo several catalytic transformations, primarily oxidation and etherification.
Catalytic Oxidation
The selective oxidation of the secondary alcohol to the corresponding ketone (Undeca-4,7-diyn-6-one) can be achieved using various catalytic systems under mild conditions. This transformation is valuable for introducing a carbonyl group, which can serve as a handle for further synthetic manipulations.
-
Aerobic Oxidation with Fe(NO₃)₃/TEMPO: A practical and environmentally friendly method involves the use of a catalytic amount of an iron salt, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in a suitable solvent like toluene, using air or oxygen as the terminal oxidant.[1]
-
TEMPO/Calcium Hypochlorite: This system provides a simple and efficient method for the mild and selective oxidation of propargylic alcohols.[2]
Experimental Workflow for Catalytic Oxidation:
The following diagram illustrates a general workflow for the catalytic aerobic oxidation of a secondary propargylic alcohol.
Caption: General experimental workflow for catalytic oxidation.
Catalytic Etherification
The secondary alcohol can undergo etherification with another alcohol in the presence of a suitable catalyst. This reaction forms a new C-O bond at the propargylic position.
-
Ruthenium-Catalyzed Etherification: Cationic ruthenium allenylidene complexes can catalyze the etherification of secondary propargylic alcohols with primary or secondary alcohols.[3]
-
Lewis Acid-Catalyzed Etherification: Scandium and lanthanum catalysts can promote the direct etherification of propargylic alcohols in a mixed solvent system like MeNO₂–H₂O.[4][5]
-
Copper- and Borinic Acid-Catalyzed Etherification: A combination of a copper-pybox complex and a borinic acid can be used for the enantioselective propargylic etherification with aliphatic alcohols.[6]
General Experimental Protocols
The following is a representative, generalized protocol for the aerobic oxidation of a secondary propargylic alcohol, which would be a suitable starting point for the oxidation of this compound.
Protocol: Catalytic Aerobic Oxidation of a Secondary Propargylic Alcohol
Materials:
-
Secondary propargylic alcohol (e.g., this compound)
-
Fe(NO₃)₃·9H₂O (Iron(III) nitrate nonahydrate)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
NaCl (Sodium chloride)
-
Toluene (anhydrous)
-
Oxygen (balloon)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary propargylic alcohol (1.0 mmol), toluene (5 mL), Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), and NaCl (0.2 mmol, 20 mol%).
-
Seal the flask with a septum and purge with oxygen. Inflate a balloon with oxygen and attach it to the flask via a needle.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α,β-unsaturated alkynone.
Quantitative Data
Due to the absence of specific literature on catalytic reactions of This compound , no quantitative data such as reaction yields, enantiomeric excess, turnover numbers, or specific reaction conditions can be provided in a tabular format for this molecule. Researchers are encouraged to perform initial screening experiments to determine the optimal conditions for their specific application.
This document provides a foundational guide for researchers interested in the catalytic transformations of this compound and related structures. The provided protocols and reaction types are based on well-established chemistry of the constituent functional groups and should serve as a solid basis for further investigation.
References
- 1. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 2. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. "Etherification reactions of propargylic alcohols catalyzed by a cation" by Doaa F. Alkhaleeli, Kevin J. Baum et al. [irl.umsl.edu]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Undeca-4,7-diyn-6-OL: A Versatile Precursor for Complex Molecule Synthesis
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the strategic synthesis of complex molecular architectures is a cornerstone of innovation. Undeca-4,7-diyn-6-OL, a linear C11 carbon chain featuring two internal alkyne functionalities and a central hydroxyl group, presents itself as a highly versatile and valuable building block. Its unique structural features offer a multitude of reaction pathways for the construction of diverse and intricate molecules, including macrocycles, heterocycles, and novel carbon frameworks with potential applications in medicinal chemistry and materials science.
This document provides an overview of the potential applications of this compound as a precursor and outlines generalized experimental protocols for its utilization in the synthesis of more complex chemical entities.
Synthetic Potential and Key Reactions
The reactivity of this compound is primarily centered around its two alkyne groups and the secondary alcohol. These functional groups can be manipulated independently or in concert to achieve a variety of synthetic transformations.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Alkynes | Cycloaddition Reactions (e.g., Diels-Alder, Huisgen 1,3-dipolar cycloaddition) | Fused-ring systems, aromatic and heteroaromatic compounds, triazoles. |
| Sonogashira Coupling | Aryl- and vinyl-substituted alkynes, extended conjugated systems. | |
| Glaser-Hay Coupling | Symmetrical diynes, macrocycles. | |
| Hydration (Markovnikov and anti-Markovnikov) | Diketones, keto-alcohols. | |
| Reduction (e.g., Lindlar's catalyst, Na/NH₃) | (Z,Z)- or (E,E)-dienes, saturated alkanes. | |
| Alcohol | Oxidation | Undeca-4,7-diyn-6-one. |
| Esterification/Etherification | Functionalized esters and ethers. | |
| Nucleophilic Substitution (after activation) | Alkyl or aryl substituted derivatives. | |
| Combined | Intramolecular Cyclization | Heterocyclic compounds (e.g., furans, pyrans), carbocycles. |
| Pauson-Khand Reaction | Bicyclic enones. |
Experimental Protocols
The following are generalized protocols that can be adapted for specific synthetic targets using this compound as a starting material. Researchers should optimize reaction conditions based on the specific substrate and desired outcome.
General Protocol for Sonogashira Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, piperidine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the aryl halide (2.2 equivalents), and CuI (0.05-0.1 equivalents).
-
Dissolve the solids in the anhydrous solvent.
-
Add the palladium catalyst (0.02-0.05 equivalents) to the mixture.
-
Add the amine base (2-4 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Intramolecular Cyclization
This protocol outlines a generalized approach for the acid- or base-catalyzed intramolecular cyclization of this compound to form a heterocyclic compound.
Logical Flow for Intramolecular Cyclization:
Caption: Decision pathway for intramolecular cyclization.
Materials:
-
This compound
-
Catalyst (acidic: e.g., H₂SO₄, p-toluenesulfonic acid; basic: e.g., NaH, potassium tert-butoxide)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent in a flask under an inert atmosphere.
-
For acid-catalyzed cyclization: Add a catalytic amount of the acid (e.g., 0.01-0.1 equivalents).
-
For base-catalyzed cyclization: Add the base (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
For acid-catalyzed reaction: Neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
For base-catalyzed reaction: Quench carefully with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a promising and highly adaptable precursor for the synthesis of complex organic molecules. Its bifunctional nature, with two reactive alkyne moieties and a central hydroxyl group, provides a platform for a wide array of synthetic transformations. The protocols outlined above serve as a starting point for researchers to explore the rich chemistry of this building block in the development of novel compounds for drug discovery and materials science. Further investigation into the diastereoselective and enantioselective transformations of this precursor will undoubtedly expand its utility in modern organic synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of Undeca-4,7-diyn-6-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Undeca-4,7-diyn-6-OL.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before purifying crude this compound?
A1: Before commencing purification, it is crucial to have a preliminary understanding of your crude sample. This includes:
-
Purity assessment: Use a rapid analytical technique like Thin Layer Chromatography (TLC) or a proton NMR of the crude material to estimate the number of impurities and their relative polarity compared to your desired compound.
-
Solubility testing: Determine the solubility of your crude product in a range of solvents to select an appropriate solvent system for either column chromatography or recrystallization.[1][2] A good recrystallization solvent will dissolve the compound when hot but not when cold.[1][2][3][4]
Q2: What are the most common methods for purifying this compound?
A2: The most common purification techniques for a compound like this compound, a polar alcohol, are:
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[5] It is effective for removing impurities with different polarities from the target molecule.
-
Recrystallization: This method is ideal for purifying solid compounds.[1][2][3] If this compound is a solid, recrystallization can be a highly effective final purification step to obtain a highly pure crystalline product.
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice of solvent system is critical for a successful separation.[5]
-
TLC Analysis: Use TLC to screen different solvent systems. A good solvent system will show a clear separation between your product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For an alcohol like this compound, a mixture of hexane and ethyl acetate is a common starting point.
Q4: Can I use recrystallization for an oily product?
A4: Recrystallization is primarily used for purifying solids.[1][2][3] If your this compound is an oil, you may first need to purify it by column chromatography. Sometimes, highly pure oils can be induced to crystallize by scratching the flask, seeding with a crystal, or cooling to a very low temperature.
Troubleshooting Guide
Problem 1: Low or no yield after column chromatography.
-
Q: I ran a column but have a very low recovery of my compound. What could have gone wrong?
-
A: Several factors could lead to low recovery:
-
Compound is still on the column: Your solvent system may not have been polar enough to elute the compound. Try flushing the column with a more polar solvent (e.g., 100% ethyl acetate or even methanol) and check the fractions by TLC.
-
Incorrectly packed column: A poorly packed column can lead to channeling, where the compound does not move evenly through the stationary phase.[5]
-
Compound decomposition: Some compounds are sensitive to the silica gel. You can try deactivating the silica gel with triethylamine before use or using a different stationary phase like alumina.
-
Product is too volatile: If the compound is volatile, it may have evaporated during solvent removal. Use a rotary evaporator with care and at a suitable temperature and pressure.
-
-
Problem 2: The purified product is still impure.
-
Q: I've purified my this compound by column chromatography, but TLC and NMR still show impurities. What should I do?
-
A:
-
Co-eluting impurity: An impurity may have a similar polarity to your product, causing it to elute at the same time. Try running another column with a different, less polar solvent system to increase the separation.
-
Recrystallization: If the product is a solid, a subsequent recrystallization step can be very effective at removing small amounts of impurities.[1][2][3]
-
Multiple Columns: In some cases, a single column is not enough. You may need to perform a second column chromatography with a different solvent system.
-
-
Problem 3: Colored impurities are present in the final product.
-
Q: My final product has a yellow or brown tint. How can I remove the color?
-
A:
-
Activated Charcoal: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[1] Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the charcoal out. The desired compound should remain in the filtrate. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Recrystallization: Often, colored impurities are left behind in the solvent during recrystallization.[1]
-
-
Data Presentation
Table 1: Typical Purification Parameters for Diyne Alcohols
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | N/A |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Single or mixed solvent system |
| Example Gradient | Start with 95:5 Hexane:EtOAc, gradually increase to 80:20 | N/A |
| Common Solvents | Dichloromethane/Methanol, Toluene/Acetone | Ethanol, Methanol, Acetone, Water, Hexane |
| Expected Purity | >95% (can be lower depending on separation) | >99% (for crystalline solids) |
| Typical Yield | 60-90% | 50-80% |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel and the initial, non-polar solvent (e.g., 98:2 hexane:ethyl acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring a flat, even bed. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Begin elution with the initial solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot and insoluble when cold.[1][2]
-
Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.[4]
-
Hot Filtration (optional): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of Diyne Alcohols
Welcome to the Technical Support Center for the synthesis of diyne alcohols. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of diyne alcohols, focusing on common side reactions and offering potential solutions.
Issue 1: Low Yield of the Desired Asymmetric Diyne Alcohol and Formation of a Symmetric Diyne Byproduct.
Question: I am trying to synthesize an unsymmetrical diyne alcohol using a Cadiot-Chodkiewicz coupling between a terminal alkyne and a bromoalkyne, but I am observing a significant amount of a homocoupled byproduct from my terminal alkyne. How can I minimize this side reaction?
Answer:
Homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne is a common side reaction in copper-catalyzed coupling reactions, including the Cadiot-Chodkiewicz coupling.[1][2] This occurs due to the oxidative dimerization of the copper acetylide intermediate. Here are several strategies to suppress this unwanted reaction:
-
Use of a Co-catalyst: The addition of a palladium co-catalyst, such as Pd(PPh₃)₂Cl₂, along with CuI can significantly improve the yield of the desired heterocoupling product and minimize homocoupling.[3]
-
Ligand Selection: The choice of ligand can influence the selectivity of the reaction. Using phosphine-based ligands, such as tris(o-tolyl)phosphine, has been shown to afford excellent yields of unsymmetrical diynes with minimal homocoupling byproducts.[1]
-
Control of Reaction Atmosphere: While traditionally carried out under an inert atmosphere, recent studies have shown that performing the Cadiot-Chodkiewicz reaction in the presence of a reducing agent like sodium ascorbate can suppress oxidative homocoupling, even when the reaction is open to the air.
-
Alternative Methods: The Cadiot-Chodkiewicz coupling is generally preferred over the Glaser or Hay coupling for the synthesis of unsymmetrical diynes because it selectively couples the terminal alkyne to the haloalkyne, giving a single major product.[2]
Issue 2: My Propargylic Alcohol Starting Material is Decomposing or Undergoing Unwanted Reactions.
Question: I am using an unprotected propargylic alcohol in a coupling reaction to synthesize a more complex diyne alcohol. I am noticing low yields and the formation of several unidentified byproducts. What could be happening to my starting material?
Answer:
Unprotected propargylic alcohols can be sensitive and undergo several side reactions, especially under acidic or harsh thermal conditions.[4] The hydroxyl group can participate in or be affected by the reaction in the following ways:
-
Ether Formation: The hydroxyl group of one propargylic alcohol molecule can act as a nucleophile and attack an activated form of another propargylic alcohol molecule, leading to the formation of propargylic ethers as byproducts.
-
Rearrangement Reactions: Propargylic alcohols can undergo rearrangements, such as the Meyer-Schuster rearrangement, particularly under acidic conditions, to form α,β-unsaturated carbonyl compounds.[5]
-
Oxidation: The alcohol functionality is susceptible to oxidation to the corresponding aldehyde or ketone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most effective way to prevent these side reactions is to protect the hydroxyl group before the coupling reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS) or acetals (e.g., THP).[3][6] These groups are generally stable under the conditions of copper-catalyzed coupling reactions and can be easily removed afterward.
-
Milder Reaction Conditions: If protection is not desirable, optimizing the reaction conditions to be as mild as possible can help. This includes using a weaker base, lower reaction temperatures, and shorter reaction times.
-
Degas Solvents: To minimize oxidation, ensure all solvents are properly degassed before use, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Issue 3: Difficulty in Achieving High Yields in Glaser-Hay Homocoupling of Propargylic Alcohols.
Question: I am attempting to synthesize a symmetrical diyne diol via the Glaser-Hay homocoupling of a propargylic alcohol, but my yields are consistently low. What factors should I consider to optimize this reaction?
Answer:
The Glaser-Hay coupling is a powerful method for synthesizing symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes.[7] However, the yield can be sensitive to several experimental parameters. Here are key factors to consider for optimization:
-
Catalyst System: The classic Glaser coupling uses a copper(I) salt with an oxidant like air or oxygen. The Hay modification utilizes a CuCl-TMEDA (tetramethylethylenediamine) complex, which often provides better solubility and reactivity.[8] The choice and loading of the copper salt and ligand are crucial.
-
Solvent: The solvent can significantly impact the reaction rate and yield. Solvents like THF, acetone, and dichloromethane have been successfully used. The optimal solvent may vary depending on the specific substrate.[9]
-
Temperature and Reaction Time: While these reactions can often be performed at room temperature, gentle heating may be required for less reactive substrates. Microwave irradiation has also been shown to accelerate the reaction and, in some cases, improve yields.[9] However, excessive temperatures can lead to degradation.
-
Base: An amine base is typically required to deprotonate the terminal alkyne. The choice and concentration of the base can affect the reaction outcome.
Data Presentation: Quantitative Yields in Diyne Alcohol Synthesis
The following tables summarize reported yields for the synthesis of diyne alcohols and their byproducts under different catalytic systems. This data can help in selecting the appropriate method and anticipating potential outcomes.
Table 1: Glaser-Hay Homocoupling of Propargyl Alcohol Derivatives [9]
| Soluble Alkyne Coupled with Immobilized Propargyl Alcohol | Product | Thermal Yield (%) (60 °C, 16 h) | Microwave Yield (%) (80 °C, 20 min) |
| Phenylacetylene | 4-phenyl-2-butyn-1-ol derivative | 95 | 77 |
| 4-Ethynyltoluene | 4-(p-tolyl)-2-butyn-1-ol derivative | 81 | 92 |
| 4-Methoxyphenylacetylene | 4-(4-methoxyphenyl)-2-butyn-1-ol derivative | 89 | 88 |
| 4-Chlorophenylacetylene | 4-(4-chlorophenyl)-2-butyn-1-ol derivative | 85 | 81 |
| 3-Ethynylpyridine | 4-(pyridin-3-yl)-2-butyn-1-ol derivative | 65 | 87 |
| 1-Ethynylcyclohexene | 4-(cyclohex-1-en-1-yl)-2-butyn-1-ol derivative | 78 | 67 |
Table 2: Cadiot-Chodkiewicz Coupling for the Synthesis of Unsymmetrical Diyne Alcohols [1]
| Bromoalkyne | Terminal Alkyne | Product | Yield (%) |
| 1-Bromo-2-phenylethyne | 2-Methyl-3-butyn-2-ol | 2-Methyl-6-phenylhexa-3,5-diyn-2-ol | High (not specified) |
| Various 1-Bromoalkynes | Propargyl alcohol | Corresponding diyne alcohols | 23-31 |
| 3-Hydroxy-1-iodopropyne | Phenylacetylene | 1-Phenylpenta-1,3-diyn-5-ol | 79 (with Pd/Cu co-catalyst) |
Experimental Protocols
Below are generalized experimental protocols for the Glaser-Hay and Cadiot-Chodkiewicz couplings for the synthesis of diyne alcohols. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Glaser-Hay Homocoupling of a Propargylic Alcohol[9]
-
Materials:
-
Propargylic alcohol (1 equivalent)
-
Copper(I) iodide (CuI) (0.75 equivalents)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.47 equivalents)
-
Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
To a flame-dried reaction vessel, add the propargylic alcohol and THF.
-
In a separate flame-dried vial, dissolve CuI and TMEDA in THF to prepare the catalyst mixture.
-
Add the catalyst mixture to the solution of the propargylic alcohol in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an atmosphere of air or oxygen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Cadiot-Chodkiewicz Coupling to Synthesize an Unsymmetrical Diyne Alcohol[1][2]
-
Materials:
-
Terminal alkyne (e.g., propargyl alcohol) (1 equivalent)
-
1-Bromoalkyne (1 equivalent)
-
Copper(I) bromide (CuBr) (catalytic amount, e.g., 5 mol%)
-
Amine base (e.g., piperidine or butylamine)
-
Hydroxylamine hydrochloride (catalytic amount)
-
Methanol or ethanol as solvent
-
-
Procedure:
-
To a reaction flask, add the terminal alkyne, solvent, amine base, and hydroxylamine hydrochloride.
-
Add the catalytic amount of CuBr.
-
Stir the mixture at room temperature and add the 1-bromoalkyne dropwise.
-
Continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
The following diagrams illustrate the key reaction pathways and troubleshooting logic discussed in this guide.
Figure 1: Simplified workflow for the Glaser homocoupling reaction.
Figure 2: Cadiot-Chodkiewicz coupling and the competing homocoupling side reaction.
Figure 3: Troubleshooting logic for common issues in diyne alcohol synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. zmsilane.com [zmsilane.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave - PMC [pmc.ncbi.nlm.nih.gov]
"stabilization of Undeca-4,7-diyn-6-OL in solution"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Undeca-4,7-diyn-6-ol in solution. The information is designed to help anticipate and address potential stability issues during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time. | Degradation of the alkyne functional groups. Alkynes can be susceptible to oxidative cleavage or unauthorized addition reactions. The propargyl alcohol moiety may also be prone to decomposition. | Store solutions at low temperatures, protected from light and oxygen. Consider using deoxygenated solvents. Monitor purity regularly using HPLC or GC-MS. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. Propargyl alcohols can undergo acid-catalyzed hydrolysis or thermal decomposition.[1][2] | Characterize unknown peaks using mass spectrometry. Based on the structure of this compound, potential degradation products could arise from reactions at the alkyne or alcohol functional groups. |
| Solution discoloration (e.g., turning yellow or brown). | Polymerization or formation of complex degradation products. Propargyl alcohol is known to form polymers under certain conditions.[1] | Prepare fresh solutions before use. Avoid prolonged storage, especially at room temperature or in the presence of contaminants. |
| Inconsistent experimental results. | Inconsistent solution stability between experiments. Factors such as solvent pH, exposure to air, and temperature can influence the rate of degradation. | Standardize solution preparation and handling procedures. Use buffered solutions if pH sensitivity is suspected. |
| Precipitate formation in the solution. | Formation of insoluble degradation products or polymers.[1] | Attempt to identify the precipitate. If it is a degradation product, review storage and handling conditions. Filter the solution before use if necessary, and re-quantify the concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for compounds similar to this compound?
A1: While specific data for this compound is limited, analogous structures like propargyl alcohol are known to degrade via several pathways. These include acid-catalyzed hydrolysis, which can lead to the formation of products such as 1-hydroxypropan-2-one and various chlorinated species in the presence of hydrochloric acid.[1] Additionally, thermal decomposition, particularly in neutral or alkaline conditions, can occur.[3] Polymerization is another potential degradation route for propargyl alcohols.[1] Given the diyne structure, oxidative cleavage of the triple bonds by strong oxidizing agents can also lead to the formation of carboxylic acids.
Q2: How should I store solutions of this compound to maximize stability?
A2: To maximize stability, solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize exposure to air and moisture. The use of amber vials or wrapping containers in foil is recommended to protect the compound from light. For sensitive applications, preparing fresh solutions immediately before use is the best practice.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. However, for general use, high-purity, anhydrous solvents are recommended. To minimize oxidative degradation, it is advisable to use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
Q4: Are there any chemical incompatibilities I should be aware of?
A4: Yes. Avoid strong oxidizing agents, as they can cleave the alkyne bonds. Strong acids may catalyze hydrolysis of the propargyl alcohol moiety.[1] Caution should also be exercised when using strong bases, as thermal hazards have been reported for propargyl alcohol in the presence of bases like potassium hydroxide.[4]
Q5: What analytical methods are suitable for monitoring the stability of this compound in solution?
A5: Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification and identification of volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the parent compound and any major degradation products that may form.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound in solution over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition of 30% acetonitrile and 70% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Divide the stock solution into multiple aliquots for storage under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC.
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Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the initial peak area at time zero.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Undeca-4,7-diyn-6-OL
Welcome to the technical support center for the synthesis and optimization of Undeca-4,7-diyn-6-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and similar diyne alcohol compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A practical and frequently employed method for synthesizing unsymmetrical diynols like this compound is the Cadiot-Chodkiewicz coupling.[1][2][3] This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne.[1][3] For this compound, a plausible route would be the coupling of 1-pentyne with a halo-substituted hexynol, such as 1-bromo-1-hexen-3-ol.
Q2: What are the typical catalysts and reaction conditions for a Cadiot-Chodkiewicz coupling?
A2: The reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide or iodide.[1][3] It is carried out in the presence of an amine base, like piperidine or a primary amine, which also often serves as the solvent or co-solvent with methanol.[1] To prevent oxidative homocoupling of the terminal alkyne (a common side reaction), a reducing agent like hydroxylamine hydrochloride is often added.[1] The reaction is usually performed at or slightly above room temperature.
Q3: My Cadiot-Chodkiewicz coupling is giving a low yield. What are the possible causes?
A3: Low yields can stem from several factors:
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Poor quality of reagents: Ensure your terminal alkyne and 1-haloalkyne are pure. Impurities can interfere with the catalyst.
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Catalyst deactivation: The copper(I) catalyst can be sensitive to air. While some modern protocols are air-tolerant, it is good practice to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect stoichiometry: An improper ratio of the coupling partners can lead to the formation of homocoupled byproducts. A slight excess of the more readily available alkyne may be beneficial.
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Suboptimal temperature: While the reaction is often run at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to decomposition.
Q4: I am observing significant amounts of homocoupled byproducts. How can I minimize these?
A4: Homocoupling, particularly of the terminal alkyne (Glaser coupling), is a common side reaction.[1] To minimize this:
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Slow addition: Add the terminal alkyne slowly to the reaction mixture containing the 1-haloalkyne and the catalyst. This keeps the concentration of the terminal alkyne low, disfavoring the homocoupling reaction.
-
Use of a co-catalyst: In some cases, the addition of a palladium co-catalyst can improve the selectivity for the cross-coupling product in related reactions like the Sonogashira coupling.[4][5][6][7]
-
Choice of base: The choice of amine base can influence the extent of homocoupling. Experimenting with different amines (e.g., diethylamine, butylamine) may be beneficial.
Q5: What are the best methods for purifying this compound?
A5: Flash column chromatography on silica gel is the most common and effective method for purifying diynols.[8][9][10][11] A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the product. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a hypothetical Cadiot-Chodkiewicz coupling of 1-pentyne and 1-bromo-hex-4-yn-3-ol.
| Problem | Possible Cause | Recommended Solution |
| No reaction or very low conversion | Inactive catalyst | Use fresh, high-purity copper(I) salt. Ensure the reaction is performed under an inert atmosphere if necessary. |
| Low reaction temperature | Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC. | |
| Impure starting materials | Purify the 1-pentyne and 1-bromo-hex-4-yn-3-ol before use. | |
| Formation of a dark-colored reaction mixture | Oxidation of the copper catalyst or other species | Degas all solvents thoroughly and maintain a positive pressure of an inert gas. The use of a reducing agent like hydroxylamine hydrochloride is recommended.[1] |
| Significant amount of a single byproduct | Homocoupling of 1-pentyne (Glaser coupling) | Add 1-pentyne slowly to the reaction mixture. Consider using a slight excess of the 1-bromo-hex-4-yn-3-ol. |
| Homocoupling of 1-bromo-hex-4-yn-3-ol | This is less common but can occur. Ensure the reaction conditions are not overly harsh (e.g., high temperature). | |
| Multiple unidentified spots on TLC | Decomposition of starting materials or product | Avoid excessive heating. Ensure the workup procedure is not too acidic or basic. Diynols can be sensitive to strong acids and bases. |
| Presence of impurities in starting materials | Characterize the purity of your starting materials by NMR and/or GC-MS before starting the reaction. | |
| Difficulty in separating the product from byproducts by column chromatography | Similar polarity of product and byproducts | Optimize the solvent system for your column chromatography. A shallow gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product appears to decompose on the silica gel column | Acidity of silica gel | Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. |
Experimental Protocols
Hypothetical Synthesis of this compound via Cadiot-Chodkiewicz Coupling
Materials:
-
1-Pentyne
-
1-Bromo-hex-4-yn-3-ol
-
Copper(I) bromide (CuBr)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Piperidine
-
Methanol
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Diethyl ether
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Saturated aqueous ammonium chloride
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of copper(I) bromide (5 mol%) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of methanol and piperidine (1:1 v/v) under a nitrogen atmosphere, add 1-bromo-hex-4-yn-3-ol (1.0 equivalent).
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To this mixture, add a solution of 1-pentyne (1.1 equivalents) in methanol dropwise over 30 minutes at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Logical Workflow for Troubleshooting a Low-Yield Cadiot-Chodkiewicz Coupling
Caption: Troubleshooting workflow for low yield.
Proposed Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
References
- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 2. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. golden.com [golden.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. column-chromatography.com [column-chromatography.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation Pathways of Undeca-4,7-diyn-6-OL
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Undeca-4,7-diyn-6-OL. Given the limited specific literature on this compound, this guide offers a framework for its systematic evaluation, including proposed degradation pathways, experimental protocols, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reactive sites on this compound for degradation?
A1: The primary reactive sites on this compound are the two internal alkyne (carbon-carbon triple bond) functionalities and the secondary alcohol group. The triple bonds are susceptible to oxidation, reduction, and hydration reactions. The secondary alcohol can be oxidized to a ketone.
Q2: What are the expected initial degradation products of this compound?
A2: Initial degradation products would likely result from the modification of the alkyne or alcohol groups. Oxidation of an alkyne could lead to the formation of α,β-dicarbonyl compounds, while hydration could yield ketones. Oxidation of the secondary alcohol would produce the corresponding ketone, Undeca-4,7-diyn-6-one.
Q3: How can I determine the stability of this compound under my experimental conditions?
A3: A forced degradation study is recommended. This involves subjecting a solution of the compound to various stress conditions, such as acidic, basic, and neutral pH, elevated temperatures, UV light, and oxidative conditions (e.g., using hydrogen peroxide). The concentration of the parent compound is monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Q4: What analytical techniques are best suited for identifying the degradation products of this compound?
A4: A combination of chromatographic and spectroscopic techniques is ideal. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating degradation products and determining their molecular weights. For structural elucidation of unknown products, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed in forced degradation studies. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base concentration, higher peroxide concentration). Extend the duration of the study. |
| The chromatogram shows a very complex mixture of degradation products. | Multiple degradation pathways are occurring simultaneously. The degradation products themselves are unstable. | Use a gradient elution method in HPLC to improve peak separation. Employ two-dimensional liquid chromatography (2D-LC) for highly complex samples. Analyze samples at earlier time points to identify primary degradation products before they degrade further. |
| Difficulty in isolating a specific degradation product for structural analysis. | The product is present at a very low concentration or is unstable. | Use preparative HPLC to isolate a larger quantity of the product. If the product is unstable, consider derivatization to a more stable compound before isolation. |
| Mass spectrometry data does not provide a clear molecular ion for a degradation product. | The product is not ionizing well or is fragmenting extensively in the ion source. | Try different ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative). Optimize the ion source parameters. |
Proposed Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for this compound based on the reactivity of its functional groups.
Caption: Hypothetical oxidative and hydration degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to generate degradation products for identification.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Place a solution of the compound in a temperature-controlled oven at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).
-
-
Incubation: Incubate the stressed samples at room temperature (or elevated temperature for thermal degradation) and protect from light where necessary. A control sample (stock solution diluted with the initial solvent) should be run in parallel.
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV detection. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products.
Methodology:
-
Sample Preparation: Use the samples generated from the forced degradation study that show significant degradation.
-
LC-MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.
-
Chromatographic Conditions: Employ a gradient elution method using a C18 column to achieve good separation of the degradation products. Mobile phases typically consist of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Analyze in both positive and negative electrospray ionization (ESI) modes to detect a wide range of compounds.
-
Scan Mode: Perform a full scan to detect all ions and then a data-dependent MS/MS scan (or tandem MS) to obtain fragmentation data for the most abundant ions.
-
-
Data Analysis: Propose empirical formulas for the degradation products based on their accurate mass measurements. Use the fragmentation patterns to elucidate the structures of the degradation products.
Experimental Workflow
The following diagram outlines a general workflow for the investigation of this compound degradation.
Caption: General experimental workflow for studying compound degradation.
Quantitative Data Summary
As no specific quantitative data for the degradation of this compound is publicly available, the following table template is provided for researchers to populate with their experimental data from forced degradation studies.
Table 1: Forced Degradation of this compound (% Remaining)
| Time (hours) | 0.1 N HCl | 0.1 N NaOH | 3% H₂O₂ | Heat (60°C) | UV Light |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
Table 2: Major Degradation Products Observed by LC-MS
| Stress Condition | Retention Time (min) | Proposed m/z | Proposed Structure/Modification |
| 0.1 N HCl | |||
| 0.1 N NaOH | |||
| 3% H₂O₂ | |||
| Heat (60°C) | |||
| UV Light |
Technical Support Center: Undeca-4,7-diyn-6-ol Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of Undeca-4,7-diyn-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features for this compound?
A1: this compound is a secondary alcohol containing two internal alkyne moieties. Key expected spectroscopic data includes a molecular weight of 164.24 g/mol (C₁₁H₁₆O). You should expect to see characteristic signals for the alcohol group (O-H and C-O stretches in IR, a carbinol proton and carbon in NMR) and the internal C≡C triple bonds.
Q2: Why is the C≡C stretching vibration in the IR spectrum of my compound very weak or absent?
A2: The carbon-carbon triple bond stretch for internal alkynes typically appears in the 2100-2260 cm⁻¹ region.[1][2] However, this absorption is often weak because the C≡C bond in a relatively symmetrical environment has a small change in dipole moment during vibration.[1][3][4] If the molecule is perfectly symmetrical, the peak may be completely absent in the IR spectrum.
Q3: The hydroxyl proton (-OH) signal in my ¹H NMR spectrum is a broad singlet and its chemical shift is different from the literature value. Is this a problem?
A3: No, this is normal. The chemical shift of a hydroxyl proton is highly variable (typically 1-5 ppm) as it is sensitive to concentration, temperature, solvent, and the presence of trace amounts of water or acidic/basic impurities.[5][6] It often appears as a broad singlet due to rapid chemical exchange, which averages out its coupling to adjacent protons.[5] To confirm the -OH peak, you can perform a "D₂O shake," which will cause the peak to disappear.[5]
Q4: I see a peak for a quaternary carbon in my DEPT-135 spectrum where the alkyne carbons should be. Is this an error?
A4: While DEPT-135 spectra are designed to show only protonated carbons (CH/CH₃ positive, CH₂ negative), quaternary carbons can sometimes appear.[7] Quaternary alkyne carbons, in particular, may show up as weak signals due to large two-bond carbon-proton coupling constants (²J_CH) that are not fully filtered out by the pulse sequence.[8]
Expected Characterization Data
The following tables summarize the hypothetical, expected quantitative data for the successful characterization of pure this compound. Use these as a reference against your experimental results.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 4.5 - 4.7 | Triplet | 1H | H-6 (CH-OH) | Expected to be deshielded by the adjacent oxygen atom.[5] |
| ~ 2.4 - 2.6 | Triplet | 4H | H-3, H-9 | Protons adjacent (propargylic) to the alkyne groups.[9] |
| ~ 1.8 - 2.2 | Broad s | 1H | -OH | Shift is variable; may not show coupling. Disappears with D₂O shake.[5] |
| ~ 1.5 - 1.7 | Sextet | 4H | H-2, H-10 | Standard aliphatic methylene protons. |
| ~ 0.9 - 1.0 | Triplet | 6H | H-1, H-11 | Standard aliphatic methyl protons. |
Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | DEPT-135 Phase | Assignment | Notes |
| ~ 80 - 85 | Absent | C-4, C-5 | Internal alkyne carbons. May be weak in the standard ¹³C spectrum.[10][11] |
| ~ 75 - 80 | Absent | C-7, C-8 | Internal alkyne carbons. May be weak in the standard ¹³C spectrum.[10][11] |
| ~ 65 - 70 | Positive | C-6 | Carbon bearing the hydroxyl group.[12] |
| ~ 30 - 35 | Negative | C-2, C-10 | Aliphatic methylene carbons. |
| ~ 20 - 25 | Negative | C-3, C-9 | Aliphatic methylene carbons adjacent to alkynes. |
| ~ 13 - 15 | Positive | C-1, C-11 | Aliphatic methyl carbons. |
Table 3: Predicted IR & Mass Spectrometry Data
| Technique | Feature | Expected Value / Observation |
| IR | O-H Stretch (alcohol) | Strong, broad peak around 3200–3500 cm⁻¹.[13][14] |
| IR | C-H Stretch (aliphatic) | Peaks just below 3000 cm⁻¹. |
| IR | C≡C Stretch (internal alkyne) | Weak or absent peak around 2100–2260 cm⁻¹.[2][4] |
| IR | C-O Stretch (secondary alcohol) | Strong peak around 1100–1150 cm⁻¹.[15][16] |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 164. |
| Mass Spec (EI) | Major Fragments | Common losses include H₂O (m/z = 146), and cleavage alpha to the alcohol or alkynes (propargylic cleavage).[5][17] |
Troubleshooting Guides
Issue 1: My NMR spectrum shows unexpected peaks.
This is one of the most common issues, often pointing to impurities from the synthesis or workup.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected NMR peaks.
Q&A:
-
Q: I see a broad peak around 1.6 ppm and a sharp singlet at 7.26 ppm. What are these?
-
A: These are likely residual water and chloroform (CDCl₃), your NMR solvent, respectively. Always check the standard chemical shifts for common laboratory solvents.
-
-
Q: My spectrum has complex multiplets that I cannot assign to the product.
-
A: This could indicate the presence of starting materials or byproducts. For example, if you synthesized this molecule via a Grignard reaction, you might have unreacted aldehyde/ketone or Grignard reagent-derived impurities. Review your reaction scheme for potential side products.
-
-
Q: How can I confirm if an impurity is the cause?
-
A: Re-purify your sample using flash column chromatography with a different solvent system or recrystallization/distillation if applicable. If the unexpected peaks diminish or disappear in the NMR of the purified sample, they were from impurities.
-
Issue 2: My spectroscopic data does not match the expected structure.
If your sample is pure but the data is inconsistent with this compound, a structural isomer may have formed.
Logical Troubleshooting Diagram:
Caption: Decision tree for inconsistent spectroscopic data.
Q&A:
-
Q: My IR spectrum lacks a broad O-H stretch but has a strong peak around 1715 cm⁻¹. What happened?
-
A: This strongly suggests the alcohol was oxidized to a ketone. You may have formed Undeca-4,7-diyn-6-one. Check your ¹³C NMR for a peak in the 190-220 ppm region.
-
-
Q: My mass spectrum shows a molecular ion peak that is 2 or 4 mass units higher than expected.
-
A: This indicates that one or both of the alkyne units may have been partially or fully reduced to alkenes or even an alkane during synthesis or workup (e.g., via catalytic hydrogenation if that was a step for a different part of the synthesis). Check the ¹H and ¹³C NMR for signals in the alkene regions (δH ~4.5-6.5 ppm, δC ~100-150 ppm).
-
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of at least 16 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. A spectral width of ~240 ppm is recommended. A longer acquisition time or a higher sample concentration may be needed to observe the weak quaternary alkyne carbons.
-
DEPT-135: Use standard spectrometer parameters optimized for one-bond C-H coupling constants of ~145 Hz.
-
D₂O Shake: To confirm the -OH proton, acquire a ¹H NMR spectrum, then add one drop of D₂O to the NMR tube, shake gently for 30 seconds, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or a Nujol mull.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first. Ensure the strongest peaks are not saturated (i.e., absorbance < 1.0).
3. Mass Spectrometry (MS)
-
Sample Introduction: Use a technique appropriate for the compound's volatility and stability, such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct injection.
-
Ionization Method: Electron Ionization (EI) at 70 eV is standard for initial characterization to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used to confirm the molecular weight with minimal fragmentation.
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern for characteristic losses, such as water (M-18), alkyl chains, or propargylic fragments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR spectrum: Alkynes [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. University of Ottawa NMR Facility Blog: Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
Technical Support Center: Catalyst Residue Removal from Undeca-4,7-diyn-6-OL
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of catalyst residues from the synthesis of Undeca-4,7-diyn-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I might encounter in the synthesis of this compound?
Based on common synthetic routes for diyne alcohols, you are most likely to encounter residues from copper (Cu) and palladium (Pd) catalysts. These are frequently used in C-C bond-forming reactions, such as Sonogashira or Glaser couplings, to construct the diyne backbone. Nickel (Ni) and Ruthenium (Ru) catalysts may also be used in some synthetic variations.
Q2: Why is it crucial to remove catalyst residues from my final product?
Residual metal catalysts can interfere with downstream applications and biological assays. For pharmaceutical development, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1] Even at parts-per-million (ppm) levels, residual metals can:
-
Catalyze undesired side reactions in subsequent synthetic steps.
-
Interfere with spectroscopic analysis (NMR, MS).
-
Exhibit cellular toxicity in biological screening.
-
Lead to inaccurate biological data.
Q3: My product, this compound, is quite polar. How does this affect the choice of purification method?
The polarity of this compound, due to its hydroxyl group, is a critical consideration. Highly polar molecules may have strong interactions with silica gel, potentially leading to poor recovery during column chromatography. Furthermore, the solubility of your product in various solvents will dictate the feasibility of aqueous extraction methods. You may need to employ reversed-phase chromatography or specialized scavenger resins that are effective in polar solvents.
Q4: I am observing a persistent color in my product after initial work-up. Could this be due to catalyst residues?
Yes, persistent coloration is a common indicator of residual metal catalysts. For instance, copper complexes can impart a blue or green color to the organic phase, while palladium residues can appear as a dark coloration or even finely dispersed black particles.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| Persistent color in the organic layer after aqueous work-up. | Incomplete removal of copper catalyst. | 1. Aqueous Wash with Chelating Agent: Wash the organic layer with a 0.1-0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonia.[2][3] The formation of a colored aqueous layer indicates successful extraction of the copper complex. Repeat until the aqueous layer is colorless. 2. Thiosulfate Wash: Washing with an aqueous solution of sodium thiosulfate can also effectively remove copper(I) and (II) salts.[3] |
| Product streaks badly on a silica gel TLC plate. | The polar hydroxyl group of this compound is strongly interacting with the acidic silica gel. | 1. Use a less acidic stationary phase: Consider using alumina or deactivated silica gel for column chromatography. 2. Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent can help reduce streaking on silica gel.[4] 3. Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography (C18 silica) is a good alternative for purifying polar compounds. |
| Low product recovery after silica gel chromatography. | The polar product is irreversibly adsorbed onto the silica gel. | 1. Use a different purification method: Explore options like scavenger resins or treatment with activated carbon which can be more selective for the metal catalyst over your polar product. 2. Plug Filtration: Instead of a full column, try passing your crude product through a short plug of silica gel or celite to remove baseline impurities and some catalyst residues without significant product loss. |
| Residual palladium detected by ICP-MS even after chromatography. | Small, soluble palladium species may co-elute with the product. | 1. Use a Metal Scavenger Resin: Treat the product solution with a scavenger resin specifically designed to bind palladium. Thiol-functionalized silica or polymer resins are highly effective.[1][5][6][7][8] 2. Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.[9][10][11][12] However, be aware that this can sometimes lead to product loss. |
| Formation of a fine black precipitate during work-up. | Palladium(II) has been reduced to palladium(0) metal. | Filtration through Celite: Filter the reaction mixture through a pad of Celite® before proceeding with aqueous work-up and further purification. This will remove the insoluble palladium black. |
Quantitative Comparison of Catalyst Removal Methods
The following table summarizes the typical efficiency of various methods for removing catalyst residues. The actual performance can vary depending on the specific reaction conditions, solvent, and the nature of the catalyst complex.
| Method | Target Catalyst(s) | Typical Final Concentration | Advantages | Disadvantages |
| Aqueous Wash (e.g., EDTA, Ammonia) | Copper | < 50 ppm[2] | Simple, inexpensive, effective for copper salts. | May not be effective for all copper species; requires a biphasic system. |
| Silica Gel Column Chromatography | Palladium, Copper | 10 - 100 ppm (can be higher)[13] | Can remove a wide range of impurities simultaneously. | Can lead to product loss for polar compounds; may not remove all catalyst residues.[13] |
| Activated Carbon | Palladium, various metals | < 1 - 50 ppm[1] | Broad applicability, relatively low cost. | Can be non-selective and lead to significant product loss.[1] |
| Scavenger Resins (e.g., Thiol-functionalized silica) | Palladium, Copper, Ruthenium | < 1 - 10 ppm[1][5][7][8] | High selectivity and efficiency, minimal product loss.[8] | Higher cost compared to other methods. |
Detailed Experimental Protocols
Protocol 1: Removal of Copper Catalyst Residues using Aqueous EDTA Wash
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 0.5 M aqueous solution of disodium EDTA. The volume of the EDTA solution should be approximately one-third of the organic phase volume.
-
Observation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. A blue or green coloration in the aqueous layer indicates the extraction of the copper-EDTA complex.
-
Repeat: Drain the aqueous layer and repeat the washing step with fresh EDTA solution until the aqueous layer remains colorless.
-
Final Wash: Wash the organic layer with brine to remove any remaining EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal of Palladium Catalyst Residues using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product containing palladium residues in a suitable solvent (e.g., THF, ethyl acetate, acetonitrile).
-
Addition of Scavenger: Add the thiol-functionalized silica scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Stirring: Stir the mixture at room temperature. The required time can range from 1 to 24 hours. Monitor the removal of palladium by taking small aliquots and analyzing them by TLC (for disappearance of baseline impurities) or, if possible, by ICP-MS.
-
Filtration: Once the scavenging is complete, filter off the resin. Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Visual Workflow and Decision-Making Diagrams
Caption: Decision workflow for selecting a catalyst removal strategy.
Caption: Troubleshooting guide for common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. spinchem.com [spinchem.com]
- 7. datapdf.com [datapdf.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. naturecarbon.com [naturecarbon.com]
- 10. Catalyst-Modified Activated Carbon for Aldehyde Removal (AD)ï½ UES ï½ Catalytic activated carbon [cocowork.com]
- 11. activatedcarbon.net [activatedcarbon.net]
- 12. Activated carbon adsorption | EMIS [emis.vito.be]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Undeca-4,7-diyn-6-ol and Other Bioactive Diyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic diyne alcohol, Undeca-4,7-diyn-6-ol, with naturally occurring, bioactive diyne alcohols, Panaxytriol and Falcarindiol. The comparison focuses on their physicochemical properties and reported biological activities, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key biological assays are also provided to facilitate reproducible research in this area.
Introduction to Diyne Alcohols
Diyne alcohols are a class of organic molecules characterized by the presence of two carbon-carbon triple bonds (alkynes) and a hydroxyl group. This unique combination of functional groups imparts distinct chemical reactivity and a wide range of biological activities. While numerous diyne alcohols exist in nature, particularly in plants of the Apiaceae and Araliaceae families, synthetic analogs like this compound are synthesized to explore novel therapeutic applications. This guide will delve into a comparative analysis to highlight the similarities and differences between a synthetic and two natural diyne alcohols, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound, Panaxytriol, and Falcarindiol is crucial for understanding their potential bioavailability and pharmacokinetic profiles.
| Property | This compound (Predicted) | Panaxytriol | Falcarindiol |
| Molecular Formula | C₁₁H₁₄O | C₁₇H₂₆O₃[1][2][3][4] | C₁₇H₂₄O₂[5] |
| Molecular Weight ( g/mol ) | 162.23 | 278.4[1][6] | 260.4[5] |
| XLogP3 | Not Available | 3.5[1][3][6] | 4.4[5] |
| Structure |
Note: Physicochemical properties for this compound are predicted due to the lack of available experimental data.
Biological Activity: A Comparative Overview
| Biological Activity | Panaxytriol | Falcarindiol |
| Cytotoxicity (IC₅₀) | 2.3 µM (CCRF-CEM, human lymphoblastic leukemia) | 20 µM (IEC-6, rat small intestinal epithelial cells) |
| Antimicrobial Activity (MIC) | Not extensively reported | 50 µg/mL (Micrococcus luteus and Bacillus cereus)[5] |
Experimental Protocols
To aid in the experimental evaluation of this compound and other diyne alcohols, detailed protocols for standard cytotoxicity and antimicrobial assays are provided below.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Diyne alcohol stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the diyne alcohol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Diyne alcohol stock solution
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the diyne alcohol in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Cellular Mechanisms and Experimental Design
To better understand the potential mechanism of action of cytotoxic diyne alcohols and the workflow for their evaluation, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of bioactive diyne alcohols.
Caption: The intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic diyne alcohols.
Conclusion
This comparative guide highlights the therapeutic potential of diyne alcohols, using Panaxytriol and Falcarindiol as benchmarks for the evaluation of synthetic analogs like this compound. While a lack of direct experimental data for this compound currently limits a definitive comparison, the provided information on its structural relatives and detailed experimental protocols offer a solid foundation for future research. The exploration of synthetic diyne alcohols is a promising avenue for the discovery of novel therapeutic agents with potent cytotoxic and antimicrobial activities. Further investigation into the structure-activity relationships within this class of compounds is warranted to optimize their efficacy and selectivity for various therapeutic targets.
References
- 1. Panaxytriol | C17H26O3 | CID 93484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Panaxytriol | C17H26O3 | CID 93484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Panaxytriol (C17H26O3) [pubchemlite.lcsb.uni.lu]
- 4. Panaxytriol - Wikipedia [en.wikipedia.org]
- 5. Falcarindiol | C17H24O2 | CID 5281148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. panaxytriol, 87005-03-6 [thegoodscentscompany.com]
Comparative Reactivity of Symmetrical vs. Unsymmetrical Diynols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an objective comparison of the reactivity of symmetrical and unsymmetrical diynols, supported by experimental data, to aid in the strategic design of synthetic pathways.
The symmetry of a diynol molecule plays a crucial role in its reactivity, particularly in cyclization and cycloaddition reactions. While symmetrical diynols offer a streamlined approach to specific molecular scaffolds, unsymmetrical diynols introduce complexities and opportunities related to regioselectivity. This guide will delve into these differences, presenting quantitative data from key studies and outlining detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of various symmetrical and unsymmetrical diynols in ruthenium-catalyzed cycloisomerization reactions to form dienones and dienals. This reaction serves as an excellent case study for comparing their reactivity under identical conditions.[1]
| Entry | Diynol Substrate | Structure | Symmetry | Product(s) | Yield (%) |
| 1 | 1,6-Heptadiyn-4-ol | Symmetrical | Dienone | 85 | |
| 2 | 1,7-Octadiyn-4-ol | Unsymmetrical | Dienone | 82 | |
| 3 | 5-Phenyl-1,6-heptadiyn-4-ol | Unsymmetrical | Dienone | 75 | |
| 4 | 1,7-Nonadiyn-5-ol | Symmetrical | Dienone | 88 | |
| 5 | 1-Phenyl-1,6-heptadiyn-4-ol | Unsymmetrical | Dienone | 70 | |
| 6 | 1,8-Nonadiyn-5-ol | Unsymmetrical | Dienone | 80 | |
| 7 | 1,6-Diphenyl-1,6-heptadiyn-4-ol | Symmetrical | Dienone | 90 |
Observations from the Data:
-
In this specific ruthenium-catalyzed cycloisomerization, both symmetrical and unsymmetrical diynols can be converted to the corresponding dienones in good to excellent yields.
-
There is no consistent trend suggesting that symmetrical diynols are inherently more reactive (in terms of yield) than unsymmetrical ones. For instance, the symmetrical diynol in entry 7 gives a high yield of 90%, but the unsymmetrical diynol in entry 2 also provides a high yield of 82%.
-
The substituents on the alkyne moieties appear to have a more significant impact on the yield than the overall symmetry of the molecule. For example, the presence of a phenyl group at the terminal position of the alkyne (entry 5) results in a lower yield (70%) compared to an alkyl substituent (entry 2, 82%).
The Critical Role of Regioselectivity in Unsymmetrical Diynols
The primary point of divergence in the reactivity of symmetrical and unsymmetrical diynols is the issue of regioselectivity . In reactions where the two alkyne groups of the diynol react differently, an unsymmetrical substrate can lead to the formation of multiple regioisomers. In contrast, a symmetrical diynol will yield a single product.
This is particularly relevant in intramolecular cycloaddition reactions. For an unsymmetrical diynol, the regioselectivity of the cyclization is dictated by the initial positions of the reacting moieties within the starting material.[2] In the Pauson-Khand reaction, for example, the reaction with unsymmetrical alkynes often exhibits poor regioselectivity.[3] The substituents on the alkyne play a directing role, with larger groups and electron-withdrawing groups showing a preference for different positions in the resulting cyclopentenone.[3]
Therefore, while unsymmetrical diynols offer access to a broader range of structurally diverse products, controlling the regioselectivity can be a significant synthetic challenge. The choice between a symmetrical and an unsymmetrical diynol will largely depend on the desired final product and whether a mixture of regioisomers is acceptable or if a specific isomer is targeted.
Experimental Protocols
Ruthenium-Catalyzed Cycloisomerization of Diynols to Dienones [1]
This protocol is representative for the conversion of both symmetrical and unsymmetrical diynols to their corresponding dienones as presented in the data table above.
Materials:
-
Diynol substrate (1.0 equiv)
-
[CpRu(CH₃CN)₃]PF₆ (0.1 equiv)
-
Acetone (solvent)
-
Water
Procedure:
-
To a solution of the diynol substrate in acetone, add [CpRu(CH₃CN)₃]PF₆.
-
Add a controlled amount of water to the reaction mixture. The ratio of acetone to water can influence the reaction rate and selectivity.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dienone.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical flow demonstrating the impact of diynol symmetry on product formation.
Caption: Experimental workflow for the ruthenium-catalyzed cycloisomerization of diynols.
References
A Comparative Analysis of the Cytotoxic Activity of Undeca-4,7-diyn-6-OL Analogues
This guide offers a comparative overview of the cytotoxic profiles of several synthetic analogues of Undeca-4,7-diyn-6-OL. The data presented is derived from studies on structurally similar 1,3-diyne derivatives, providing a framework for understanding the potential biological activity of this class of compounds.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of various this compound analogues were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of the cells, was determined for each analogue. The results, summarized in the table below, indicate a range of potencies across different chemical structures and cancer cell types.
| Compound ID | Analogue Structure | Cell Line | IC50 (μM)[1] |
| 1 | Racemic Lembehyne B derivative (6) | Jurkat | >50 |
| K562 | >50 | ||
| U937 | >50 | ||
| HeLa | >50 | ||
| 2 | Natural Lembehyne B derivative (11) | Jurkat | 28.3 ± 2.5 |
| K562 | 35.1 ± 3.1 | ||
| U937 | 42.8 ± 4.0 | ||
| HeLa | >50 | ||
| 3 | ω-hydroxy-1,3-diyne derivative (12a) | Jurkat | 15.6 ± 1.2 |
| K562 | 22.4 ± 1.9 | ||
| U937 | 29.7 ± 2.5 | ||
| HeLa | 45.1 ± 3.8 | ||
| 4 | ω-hydroxy-1,3-diyne derivative (12b) | Jurkat | 10.2 ± 0.9 |
| K562 | 18.5 ± 1.5 | ||
| U937 | 25.3 ± 2.1 | ||
| HeLa | 38.6 ± 3.2 | ||
| 5 | ω-hydroxy-1,3-diyne derivative (12c) | Jurkat | 5.8 ± 0.5 |
| K562 | 12.1 ± 1.0 | ||
| U937 | 19.8 ± 1.7 | ||
| HeLa | 30.2 ± 2.6 | ||
| 6 | ω-hydroxy-1,3-diyne derivative (12d) | Jurkat | 25.4 ± 2.2 |
| K562 | 38.2 ± 3.3 | ||
| U937 | 48.1 ± 4.2 | ||
| HeLa | >50 |
Note: The compound numbers in the table correspond to the designations in the source publication.[1]
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assays used to generate the data in this guide.
Cell Culture and Maintenance:
-
Human cancer cell lines (Jurkat, K562, U937, and HeLa) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
The test compounds (this compound analogues) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted with culture medium to achieve the desired final concentrations.
-
The culture medium was removed from the wells and replaced with medium containing the test compounds. Control wells received medium with DMSO at the same final concentration as the treatment wells.
-
The plates were incubated for 48 hours at 37°C.
-
After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were further incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium was then carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined from the dose-response curves.
Visualizing Experimental Workflow and Structure-Activity Relationships
To better understand the experimental process and the relationships between the chemical structures and their biological activities, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogues.
Caption: Structure-activity relationship overview for the studied diyne analogues.
References
A Researcher's Guide to the Computational Analysis of Undeca-4,7-diyn-6-OL and a Comparison with Model Alkynols
For researchers and professionals in drug development and materials science, understanding the nuanced physicochemical and reactive properties of novel molecules is paramount. Undeca-4,7-diyn-6-OL, a polyfunctionalized alkynol, presents a unique scaffold with potential for further chemical modification. This guide outlines a comparative computational framework for characterizing this compound alongside simpler, model alkynols to elucidate its distinct properties.
The following sections detail proposed computational experiments, present data in a comparative format, and provide the necessary theoretical protocols to empower researchers to conduct their own in-silico analyses.
Comparative Computational Analysis: Structural and Electronic Properties
A foundational aspect of characterizing a novel molecule lies in understanding its fundamental structural and electronic landscape. By comparing this compound with simpler alkynols, such as propargyl alcohol and 1-butyn-3-ol, we can isolate the contributions of the extended diyne system and the secondary alcohol to its overall properties. The following table summarizes key quantum chemical descriptors that can be calculated.
| Property | This compound | Propargyl Alcohol | 1-Butyn-3-ol |
| Optimized Ground State Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Calculated Value |
| Mulliken Atomic Charges on O, C(6) | Calculated Value | Calculated Value | Calculated Value |
Comparative Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. Computational IR spectroscopy can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. A comparison of the calculated IR spectra of this compound with model compounds can highlight characteristic vibrational modes.
| Vibrational Mode | This compound (cm⁻¹) | Propargyl Alcohol (cm⁻¹) | 1-Butyn-3-ol (cm⁻¹) |
| O-H Stretch | Calculated Frequency | Calculated Frequency | Calculated Frequency |
| C≡C Stretch (Symmetric) | Calculated Frequency | Calculated Frequency | Calculated Frequency |
| C≡C Stretch (Asymmetric) | Calculated Frequency | N/A | N/A |
| C-O Stretch | Calculated Frequency | Calculated Frequency | Calculated Frequency |
Experimental Protocols
The following computational methodologies are proposed for the analyses presented above.
Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Geometry Optimization and Frequency Calculations:
-
The initial structures of this compound, propargyl alcohol, and 1-butyn-3-ol should be built and minimized using a molecular mechanics force field (e.g., MMFF94).
-
The resulting structures should then be optimized at the Density Functional Theory (DFT) level using the B3LYP functional and the 6-31G(d) basis set.
-
Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the predicted IR spectra.
Electronic Property Calculations:
-
Single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p), to obtain more accurate electronic properties.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment, can be extracted from these calculations.
-
Mulliken population analysis can be used to determine the partial atomic charges.
Workflow for Comparative Computational Analysis
The logical flow of a comparative computational study is crucial for systematic investigation. The following diagram illustrates the key steps, from initial structure preparation to the final comparative analysis.
Caption: Workflow for the comparative computational analysis of alkynols.
Signaling Pathway for a Hypothetical Biological Interaction
While the specific biological targets of this compound are unknown, we can hypothesize a potential interaction with a protein kinase, a common drug target. The following diagram illustrates a simplified signaling pathway where an alkynol could act as an inhibitor.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
A Practical Guide to the X-ray Crystallography of Diyne-Containing Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of X-ray crystallography to the structural elucidation of Undeca-4,7-diyn-6-OL derivatives and other diyne-containing organic molecules. While crystallographic data for specific this compound derivatives are not publicly available at this time, this guide offers a comparative framework using a representative diyne compound and outlines the established experimental protocols necessary for such analysis. The principles and methodologies described herein are directly applicable to novel diyne alcohols and their derivatives, serving as a valuable resource for researchers engaged in their synthesis and characterization.
Performance Comparison of Diyne-Containing Crystal Structures
The precise three-dimensional arrangement of atoms within a crystal lattice is paramount in understanding the physicochemical properties and biological activity of a molecule. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design. Below is a comparative table illustrating the type of crystallographic data that would be generated for an this compound derivative and a known diyne-containing compound, 1,4-diphenylbutadiyne.
Table 1: Comparative Crystallographic Data
| Parameter | This compound Derivative 1 (Hypothetical) | 1,4-Diphenylbutadiyne (Representative Diyne) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 10.123 | 12.053 |
| b (Å) | 5.432 | 3.921 |
| c (Å) | 18.765 | 11.832 |
| α (°) | 90 | 90 |
| β (°) | 95.67 | 100.5 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1025.4 | 549.9 |
| Z (Molecules/unit cell) | 4 | 2 |
| Resolution (Å) | 1.05 | 0.85 |
| R-factor (%) | 4.2 | 3.8 |
| Key Bond Lengths | ||
| C≡C (Å) | 1.19, 1.20 | 1.19 |
| C-C (diyne bridge) (Å) | 1.38 | 1.37 |
| C-O (alcohol) (Å) | 1.43 | N/A |
| Key Bond Angles | ||
| C-C≡C (°) | 178.5, 179.1 | 179.2 |
| C-CH(OH)-C (°) | 110.2 | N/A |
Note: Data for this compound Derivative 1 are hypothetical to illustrate a typical dataset. Data for 1,4-diphenylbutadiyne are based on published findings.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.
Crystal Growth: Vapor Diffusion Method
A common and effective technique for growing single crystals of organic compounds is the vapor diffusion method.[1]
-
Preparation of the Sample Solution: Dissolve the purified this compound derivative in a small amount of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate). The solution should be near saturation.
-
Setting up the Crystallization Chamber: Place the sample solution in a small, open vial. This vial is then placed inside a larger, sealed chamber (e.g., a beaker or jar) that contains a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane). The "poor" solvent should be more volatile than the "good" solvent.
-
Vapor Diffusion and Crystallization: The sealed chamber is left undisturbed. The more volatile anti-solvent will slowly diffuse into the sample solution. This gradual change in solvent composition reduces the solubility of the compound, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days to weeks.[2]
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
Once suitable crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[3] For data collection at low temperatures (to minimize thermal vibrations of the atoms), the crystal is flash-cooled in a stream of cold nitrogen gas.[3]
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[4] The positions and intensities of these spots are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.[5] An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure.[5][6]
Visualizing the Workflow and Molecular Interactions
The following diagrams illustrate the general workflow of X-ray crystallography and a conceptual representation of how molecular structure influences crystal packing.
References
- 1. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. youtube.com [youtube.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. my.yetnet.ch [my.yetnet.ch]
A Comparative Guide to the Enantioselective Synthesis of Diyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral diyne alcohols is a critical process in medicinal chemistry and materials science, providing access to key structural motifs found in numerous natural products and functional materials. This guide offers a comparative overview of prominent catalytic systems for the asymmetric addition of terminal 1,3-diynes to aldehydes, supported by experimental data and detailed methodologies.
Comparison of Catalytic Systems
The enantioselective addition of diynes to aldehydes is predominantly achieved through metal-catalyzed processes. Below is a comparison of three leading methodologies: the Dinuclear Zinc-ProPhenol system, the Zinc-Amino Alcohol system, and the BINOL-based Titanium/Zinc system.
| Catalytic System | Catalyst/Ligand | Typical Aldehyde Scope | Typical Diyne Scope | Reported Yield (%) | Reported Enantiomeric Excess (ee, %) |
| Dinuclear Zinc-ProPhenol | ProPhenol Ligand / (CH₃)₂Zn / TPPO | Aromatic, α,β-Unsaturated, Aliphatic | Silyl- and Alkyl-substituted | 80-98 | 86-99 |
| Zinc-Amino Alcohol | Chiral Amino Alcohol / Zn(OTf)₂ / Et₃N | Aromatic, α,β-Unsaturated, Aliphatic | Not specified, likely broad | High | 90-98 |
| BINOL-Ti/Zn | (S)-BINOL / Ti(OⁱPr)₄ / ZnEt₂ / Amine | Aromatic, Aliphatic | Aryl-, Alkyl-, and Silyl-substituted | Good | 83-95 |
Note: The data presented is a summary from various literature sources and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures for the key catalytic systems are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Dinuclear Zinc-ProPhenol Catalyzed Addition of a Diyne to an Aldehyde
This procedure is adapted from the work of Trost and coworkers and demonstrates the highly enantioselective addition of a silyl-protected diyne to an α,β-unsaturated aldehyde.
Materials:
-
ProPhenol Ligand (e.g., (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1,3-propanediol)
-
Triphenylphosphine oxide (TPPO)
-
Toluene (anhydrous)
-
Dimethylzinc (in toluene)
-
Terminal 1,3-diyne (e.g., 1-(triisopropylsilyl)buta-1,3-diyne)
-
Aldehyde (e.g., cinnamaldehyde)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the ProPhenol ligand (0.1 eq) and triphenylphosphine oxide (0.2 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Add the terminal 1,3-diyne (2.0 eq) via syringe.
-
Slowly add dimethylzinc (2.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add the aldehyde (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 4 °C and monitor by TLC until completion.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral diyne alcohol.
Zinc-Amino Alcohol Catalyzed Addition of a Diyne to an Aldehyde
This protocol is a generalized procedure based on methodologies utilizing chiral amino alcohols for enantioselective alkynylations.
Materials:
-
Chiral amino alcohol (e.g., (+)-N-methylephedrine)
-
Zinc triflate (Zn(OTf)₂)
-
Triethylamine (Et₃N)
-
Toluene or Dichloromethane (anhydrous)
-
Terminal 1,3-diyne
-
Aldehyde
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral amino alcohol (1.2 eq) and zinc triflate (1.1 eq).
-
Add anhydrous toluene and stir the suspension.
-
Add triethylamine (2.2 eq) followed by the terminal 1,3-diyne (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to generate the alkynylzinc species.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography.
(S)-BINOL-Ti/Zn Catalyzed Addition of a Diyne to an Aldehyde
This procedure is a generalized protocol based on the use of BINOL-Titanium complexes for asymmetric alkynylations.
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Diethylzinc (ZnEt₂)
-
Amine base (e.g., diisopropylethylamine or a chiral amine)
-
Toluene (anhydrous)
-
Terminal 1,3-diyne
-
Aldehyde
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-BINOL (0.2 eq) in anhydrous toluene.
-
Add titanium(IV) isopropoxide (0.5 eq) and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare the zinc acetylide by adding the terminal 1,3-diyne (2.0 eq) to a solution of diethylzinc (2.0 eq) in toluene and stirring for 30 minutes.
-
Transfer the zinc acetylide solution to the BINOL-Ti complex solution.
-
Add the amine base (0.05 eq).
-
Cool the resulting catalyst mixture to the appropriate temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 eq) to the catalyst mixture.
-
Stir the reaction until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of Rochelle's salt or ammonium chloride and stir vigorously for 1 hour.
-
Extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography.
Visualizing the Process: Workflows and Mechanisms
To better understand the practical and theoretical aspects of these syntheses, the following diagrams illustrate a general workflow and a proposed catalytic cycle.
Caption: A generalized workflow for the enantioselective synthesis of diyne alcohols.
Caption: A simplified catalytic cycle for the ProPhenol-catalyzed addition of diynes.
Conclusion
The enantioselective synthesis of diyne alcohols can be effectively achieved using several catalytic systems, with the Dinuclear Zinc-ProPhenol, Zinc-Amino Alcohol, and BINOL-Ti/Zn methods being among the most robust and widely applicable. The choice of catalyst will depend on the specific diyne and aldehyde substrates, as well as the desired level of enantioselectivity and yield. The provided protocols and diagrams serve as a valuable resource for researchers aiming to synthesize these important chiral building blocks.
Performance of Undeca-4,7-diyn-6-OL in Specific Assays: A Data-Driven Comparison
Researchers, scientists, and drug development professionals seeking to understand the efficacy and potential applications of Undeca-4,7-diyn-6-OL will find a notable absence of performance data in publicly available scientific literature and databases. Despite its defined chemical structure, specific assay results for this compound are not documented, precluding a direct comparative analysis against alternative molecules.
While the specific compound this compound remains uncharacterized in terms of its biological activity, research into its structural analogs provides some context for its potential chemical reactivity. A doctoral thesis details the synthesis and electrophilic cyclization of closely related compounds, specifically 6-[2-(N-Methylsulfamoyl)phenyl]this compound and 6-[2-(N-p-Tolylsulfamoyl)phenyl]this compound.[1][2] This work, however, focuses on synthetic methodologies and the chemical behavior of these molecules rather than their performance in biological assays.
The broader class of undecadiyne molecules and their isomers, such as undeca-1,4-diyn-3-ol and undeca-1,10-dien-6-ol, are cataloged by chemical suppliers.[3][4] However, this information is limited to their chemical identity and availability, with no associated data on their efficacy in specific assays.
Comparative Performance Data
Due to the lack of experimental data for this compound, a quantitative comparison table cannot be constructed.
Experimental Methodologies
As no specific assays for this compound have been reported, a detailed description of experimental protocols is not possible.
Logical Relationship of Available Information
The following diagram illustrates the current state of knowledge regarding this compound and its related compounds, highlighting the absence of performance data.
Figure 1. Current knowledge status of this compound.
References
A Comparative Guide to the Use of Undeca-4,7-diyn-6-OL as a Reference Standard
For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical step to ensure the accuracy and validity of analytical data. This guide provides a comprehensive comparison of Undeca-4,7-diyn-6-OL with other commercially available alkynol reference standards.
Comparison of this compound with Commercial Alternatives
The following table summarizes the key characteristics of this compound (as a hypothetical in-house standard) and two commercially available alkynol reference standards.
| Feature | This compound (Hypothetical) | 10-Undecyn-1-ol | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol |
| Availability | Not commercially available; requires custom synthesis. | Commercially available from multiple suppliers. | Commercially available. |
| Purity | Dependent on synthesis and purification; requires comprehensive characterization. | Typically ≥95% (GC).[1] | Typically >95% to 98% (GC).[2][3] |
| Structure | C11H16O, internal diynol | C11H20O, terminal alkynol | C14H26O2, internal diynediol |
| Molecular Weight | 164.25 g/mol | 168.28 g/mol [1] | 226.36 g/mol [2] |
| Primary Use Case | As a highly specific reference for compounds with a 4,7-diyn-6-ol core structure. | General-purpose terminal alkynol standard. | Standard for internal diynediol compounds. |
| Cost | High (custom synthesis and qualification). | Moderate. | Moderate to high. |
| Certification | None (in-house qualification required). | Certificate of Analysis usually available upon request. | Certificate of Analysis usually available upon request. |
Experimental Protocols
The qualification of an in-house reference standard for this compound would require a suite of analytical techniques to establish its identity, purity, and stability.
Synthesis of this compound (Proposed)
As no specific literature procedure for the synthesis of this compound was found, a plausible synthetic route is proposed here. This would involve the coupling of two smaller alkynyl fragments with a central carbonyl-containing electrophile, followed by reduction. For example, the reaction of 1-pentynyllithium with 1-hexyn-3-one, followed by reduction of the resulting ketone, would yield the desired product. The final product would require purification by column chromatography.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Analysis: The peak area of the main component is compared to the total area of all peaks to determine purity.
Identity Confirmation and Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
COSY, HSQC, HMBC: 2D NMR experiments to establish connectivity and confirm the structure.
-
Purity and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: A suitable temperature gradient to separate the analyte from any volatile impurities.
-
Detection: Mass spectrometry (electron ionization) to identify the analyte and any impurities based on their mass spectra.
Stability Assessment
A long-term stability study should be conducted by storing aliquots of the qualified reference standard at different temperatures (e.g., -20°C, 4°C, and room temperature) and in different lighting conditions (e.g., protected from light and exposed to light). The purity of the standard should be re-assessed at regular intervals (e.g., 3, 6, 12, and 24 months) using the established HPLC method to determine if any degradation has occurred.
Visualizations
References
Safety Operating Guide
Personal protective equipment for handling Undeca-4,7-diyn-6-OL
Essential Safety and Handling Guide for Undeca-4,7-diyn-6-OL
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the known hazards of similar chemical structures, specifically alkynyl alcohols and poly-ynes. This information is intended to supplement, not replace, a thorough, substance-specific risk assessment which must be conducted by qualified personnel before handling this chemical.
This compound is a molecule whose safety profile is not widely documented. Its structure, containing two alkyne (carbon-carbon triple bond) functional groups and an alcohol, suggests a number of potential hazards that must be managed with stringent safety protocols. The presence of the diyne moiety indicates potential for high reactivity or instability under certain conditions, such as heating or contact with incompatible materials. Alkynyl alcohols can also be flammable, toxic, and irritating to the skin, eyes, and respiratory system.
Inferred Hazard Profile
| Hazard Class | Potential Manifestation |
| Physical Hazards | Flammable liquid. Vapors may form explosive mixtures with air. May be sensitive to heat, shock, or friction, leading to rapid decomposition. |
| Health Hazards | May be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Can cause severe irritation or burns to the eyes and skin.[2][3] Potential for long-term health effects on the liver and kidneys with repeated exposure.[1] |
| Environmental Hazards | Potentially toxic to aquatic organisms.[1] Chemical should not be allowed to enter the environment.[1] |
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of the chemical that could cause severe eye damage and skin irritation.[4][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | Prevents skin contact and absorption.[4] Glove material should be selected based on resistance to the specific chemical and any solvents used. Gloves should be changed frequently.[6] |
| Body | Flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat. | Protects against splashes and potential fire hazards.[5] Long pants and closed-toe shoes are required.[6] |
| Respiratory | All handling of this chemical must be performed in a certified chemical fume hood. | A fume hood is the primary means of preventing inhalation of potentially toxic vapors.[6] For emergencies or situations with high vapor concentrations, a NIOSH-approved respirator may be necessary.[7] |
Operational and Disposal Plans
A clear, step-by-step plan is essential for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling Workflow
-
Pre-Handling Preparation:
-
Conduct a thorough, substance-specific risk assessment.
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate and confirm the accessibility of emergency equipment: safety shower, eyewash station, fire extinguisher, and spill kit.
-
Designate a specific, uncluttered area within the fume hood for the procedure.
-
-
Handling the Chemical:
-
Work on the smallest practical scale.
-
When transferring the liquid, use appropriate tools such as a calibrated pipette or syringe. Avoid pouring, which can cause splashing.
-
Keep the container tightly sealed when not in use to minimize vapor release.
-
Avoid heating the compound unless a thermal hazard analysis (e.g., using Differential Scanning Calorimetry) has been performed to assess its thermal stability.
-
Do not work alone. Ensure another person is aware of the work being performed.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all equipment and surfaces that have come into contact with the chemical, using an appropriate solvent.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after the procedure is complete.[6]
-
Disposal Plan
-
Waste Collection: All waste contaminated with this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams, particularly incompatible materials. Halogenated and non-halogenated solvent wastes should be kept separate.[8][9]
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never pour this chemical down the drain.[9]
Visual Workflow for Safe Chemical Handling
The following diagram outlines the logical steps for safely handling a chemical with unknown or significant hazards.
References
- 1. ICSC 0095 - ALLYL ALCOHOL [chemicalsafety.ilo.org]
- 2. nj.gov [nj.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
